molecular formula C6H7BrN2 B127229 6-Bromo-4-methylpyridin-3-amine CAS No. 156118-16-0

6-Bromo-4-methylpyridin-3-amine

Cat. No.: B127229
CAS No.: 156118-16-0
M. Wt: 187.04 g/mol
InChI Key: MVDBPMJQCXZKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDBPMJQCXZKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601338
Record name 6-Bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156118-16-0
Record name 6-Bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of 6-Bromo-4-methylpyridin-3-amine, a key building block in the synthesis of complex organic molecules. This document consolidates its chemical and physical properties, synthetic methodologies, and significant applications in the pharmaceutical and agrochemical industries. Particular emphasis is placed on its role as a versatile intermediate for developing novel therapeutic agents, including kinase inhibitors. Detailed experimental protocols for representative reactions and visualizations of synthetic pathways and biological signaling cascades are included to support researchers in their discovery and development endeavors.

Core Chemical Identity and Properties

This compound, with the CAS number 156118-16-0 , is a halogenated pyridine derivative.[1][2] Its structure, featuring a bromine atom, a methyl group, and an amine group on the pyridine ring, makes it a valuable intermediate for a variety of chemical transformations.[2]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 156118-16-0[1][2][3]
Molecular Formula C₆H₇BrN₂[1][3]
Molecular Weight 187.04 g/mol [1][2][3]
IUPAC Name This compound[1][3]
Synonyms 5-Amino-2-bromo-4-methylpyridine, 3-Amino-6-bromo-4-methylpyridine, 2-Bromo-5-amino-4-picoline[1][3][4]
Appearance White to brown solid[4]
Purity ≥ 98% (GC)[4]
Storage Conditions 0-8 °C[4]
InChIKey MVDBPMJQCXZKRB-UHFFFAOYSA-N[1][2]
SMILES CC1=CC(Br)=NC=C1N[1]
Topological Polar Surface Area 38.9 Ų[3]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[5]

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively detailed in the available literature, it is known to be synthesized through a multi-step process.[2] This typically involves the acetylation of the amine group, followed by nitration and subsequent deprotection.[2]

The true synthetic value of this compound lies in its reactivity. The presence of both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions makes it a versatile precursor for highly functionalized heterocyclic compounds.[6]

Synthesis_and_Application_Workflow start This compound reax_suzuki Suzuki-Miyaura Coupling start->reax_suzuki Arylboronic acid, Pd catalyst reax_buchwald Buchwald-Hartwig Amination start->reax_buchwald Amine, Pd catalyst intermediate_biaryl Aryl/Heteroaryl-substituted Pyridine Intermediates reax_suzuki->intermediate_biaryl intermediate_naryl N-Aryl/N-Heteroaryl Substituted Aminopyridines reax_buchwald->intermediate_naryl app_pharma Pharmaceuticals (e.g., Kinase Inhibitors) intermediate_biaryl->app_pharma app_agro Agrochemicals (e.g., Pesticides, Herbicides) intermediate_biaryl->app_agro intermediate_naryl->app_pharma PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Synthesis Pathway for 6-Bromo-4-methylpyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthesis pathway for 6-Bromo-4-methylpyridin-3-amine, a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The core of this guide focuses on a direct electrophilic bromination approach, detailing the reaction mechanism, a comprehensive experimental protocol, and expected analytical data.

Introduction and Overview

This compound (CAS No: 156118-16-0) is a substituted pyridine derivative with a chemical formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[1][2] Its structure, featuring a reactive bromine atom and a nucleophilic amino group, makes it a versatile intermediate for a variety of cross-coupling reactions and further molecular elaborations. This guide details a robust and regioselective synthesis from the readily available starting material, 4-methylpyridin-3-amine.

Proposed Synthesis Pathway: Direct Electrophilic Bromination

The most direct and efficient method for the synthesis of this compound is the direct electrophilic bromination of 4-methylpyridin-3-amine. This reaction leverages the directing effects of the substituents on the pyridine ring to achieve high regioselectivity.

Reaction Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the 3-position is a strong activating and ortho-, para-directing group, significantly increasing the electron density of the pyridine ring. The methyl group at the 4-position is a weakly activating group. The positions ortho to the amino group are the 2- and 4-positions, while the para position is the 6-position. With the 4-position blocked by the methyl group, the incoming electrophile (bromonium ion, Br+) is predominantly directed to the 6-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, often used in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).[3]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar aminopyridine derivatives and is designed to ensure high yield and purity of the final product.[3]

Materials and Reagents:

  • 4-methylpyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methylpyridin-3-amine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Prepare a solution of N-Bromosuccinimide (1.0-1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1][2]
CAS Number 156118-16-0[1][2]
Expected Yield ~80-95%[4]

Spectroscopic Data for Product Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

SpectroscopyExpected DataReference
¹H NMR Pyridine ring protons: δ 7.5–8.5 ppm; Methyl group: δ ~2.5 ppm; Amino group: broad singlet.[4]
¹³C NMR Aromatic carbons: δ 110-150 ppm; Methyl carbon: δ ~15-20 ppm.
IR Spectroscopy N-H stretch (amino group): ~3400 cm⁻¹[4]
Mass Spectrometry [M+H]⁺: 187.9898, 189.9878 (isotopic pattern for Br)

Visualization of the Synthesis Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start 4-methylpyridin-3-amine in DMF Cooling Cool to 0 °C Start->Cooling Addition Add NBS in DMF dropwise Cooling->Addition Reaction Stir at RT for 2-4h Addition->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography (Hexane/EtOAc) Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and efficient synthesis pathway for this compound via direct electrophilic bromination of 4-methylpyridin-3-amine. The provided experimental protocol, along with the expected quantitative and spectroscopic data, serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The regioselectivity of this reaction makes it a preferred method for obtaining this important chemical intermediate.

References

Technical Guide: Physicochemical Properties and Synthetic Pathways of 3-Amino-6-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-bromo-4-methylpyridine (CAS No. 156118-16-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural arrangement, featuring a pyridine core substituted with amino, bromo, and methyl groups, imparts versatile reactivity, making it a valuable intermediate for the synthesis of a wide range of complex target molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its primary applications.

Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-6-bromo-4-methylpyridine are summarized below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 156118-16-0[1][2][3]
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1][2]
Appearance White to brown solid/powder[1]
Boiling Point 306.9°C (Predicted)[4]
Melting Point Data not available in cited literature.
Solubility Data not available in cited literature.
pKa Data not available in cited literature.
LogP Data not available in cited literature.
Storage Conditions Store at 0-8°C[1]

Reactivity and Stability

The chemical behavior of 3-Amino-6-bromo-4-methylpyridine is dictated by its functional groups:

  • Amino Group (-NH₂): The electron-donating amino group activates the pyridine ring, making it more susceptible to electrophilic substitution. It also serves as a nucleophile and a key site for derivatization, such as in acylation or alkylation reactions.

  • Bromo Group (-Br): The bromine atom is a good leaving group, making this position ideal for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties to the molecule and can be involved in coordination with metal catalysts.

The compound is generally stable under recommended storage conditions (0-8°C).[1] Like many aminopyridines, it should be protected from strong oxidizing agents, excessive heat, and moisture to prevent degradation.[5]

Experimental Protocols: Synthesis

Step 1: Synthesis of 3-Amino-4-methylpyridine (Precursor)

There are two primary, well-documented routes to synthesize the precursor, 3-amino-4-methylpyridine.

Route A: From 4-Methyl-3-nitropyridine via Hydrogenation

This method involves the reduction of a nitro group to an amine.

  • Protocol:

    • Dissolve 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol.[6]

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 0.1 g).[6]

    • Transfer the mixture to an autoclave and introduce hydrogen gas to a pressure of 0.5 MPa.[6]

    • Heat the reaction mixture to 30-40°C and maintain for approximately 15 hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).[6]

    • After the reaction is complete, cool the mixture to room temperature and filter through diatomaceous earth to remove the Pd/C catalyst.[6]

    • Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine. The reported molar yield for this step is high, typically around 95-97%.[6]

Route B: From 3-Bromo-4-methylpyridine via Amination

This route involves a nucleophilic substitution of the bromine atom.

  • Protocol:

    • In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper(II) sulfate (5 g) as a catalyst.[7]

    • Introduce ammonia gas until the pressure inside the reactor reaches 5 atm.[7]

    • Heat the sealed reactor to 160°C and maintain for 8 hours.[7]

    • After cooling, filter the reaction mixture via suction.[7]

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.[7]

    • Purify the solid by recrystallization from ethyl acetate to yield 3-amino-4-methylpyridine. This method has a reported yield of 95%.[7]

Step 2: Bromination of 3-Amino-4-methylpyridine

This step introduces the bromine atom at the 6-position of the pyridine ring, which is activated by the amino group. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of regioselective halogenation.

  • Protocol:

    • Dissolve the 3-amino-4-methylpyridine synthesized in Step 1 in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to stir at room temperature for several hours, monitoring for completion by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel or recrystallization to obtain pure 3-Amino-6-bromo-4-methylpyridine.

Visualization of Workflows and Applications

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway starting from 4-methyl-3-nitropyridine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Purification start 4-Methyl-3-nitropyridine precursor 3-Amino-4-methylpyridine start->precursor H₂, Pd/C Methanol, 30-40°C final_product 3-Amino-6-bromo-4-methylpyridine precursor->final_product NBS Acetonitrile, 0°C to RT purified Purified Product final_product->purified Column Chromatography or Recrystallization

Caption: Proposed two-step synthesis of 3-Amino-6-bromo-4-methylpyridine.

Applications Overview

This compound's reactivity makes it a versatile starting material for various high-value products.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science center 3-Amino-6-bromo-4-methylpyridine pharma1 Neurological Disorder Drugs center->pharma1 Suzuki / Coupling Reactions pharma2 Anti-Cancer Agents center->pharma2 pharma3 Anti-Inflammatory Drugs center->pharma3 agro1 Pesticides center->agro1 Derivatization agro2 Herbicides center->agro2 mat1 Specialty Polymers center->mat1 mat2 Ligands for Catalysis center->mat2

Caption: Key application areas for 3-Amino-6-bromo-4-methylpyridine.

Key Applications in Research and Development

3-Amino-6-bromo-4-methylpyridine is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to be readily converted into more complex molecules with desired biological activities.

  • Pharmaceutical Development: The compound serves as a scaffold for creating active pharmaceutical ingredients (APIs).[4] It is particularly noted for its use in developing drugs targeting neurological and psychiatric disorders.[4] Furthermore, its derivatives have been investigated as potential anti-cancer and anti-inflammatory agents.[1]

  • Agrochemical Industry: In agriculture, this intermediate is used to design and synthesize novel pesticides and herbicides.[1] The pyridine core is a common feature in many bioactive agrochemicals, and the specific substitution pattern of this molecule allows for modifications that can enhance potency and selectivity.[1]

  • Material Science and Catalysis: The molecule can be incorporated into specialty polymers to improve thermal stability and chemical resistance.[1] Additionally, it serves as a building block for designing complex ligands used in catalytic processes in organic synthesis.[4]

References

A Technical Guide to the Spectral Analysis of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 6-Bromo-4-methylpyridin-3-amine (CAS No: 156118-16-0).[1][2][3] Due to the limited availability of published raw experimental data, this document focuses on predicted spectral characteristics based on the compound's structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this and structurally similar compounds.

Chemical Structure and Properties
  • IUPAC Name: this compound[2]

  • Molecular Formula: C₆H₇BrN₂[1][2][3]

  • Molecular Weight: 187.04 g/mol [1][2][3]

  • Structure: Chemical structure of this compound

Data Presentation: Predicted Spectral Data

The following tables summarize the expected quantitative data for this compound based on its chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine Ring Protons7.5 – 8.5Multiplet
Methyl Group (-CH₃)~2.5Singlet
Amine Group (-NH₂)VariableBroad Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N150 - 165
C-Br135 - 150
C-NH₂130 - 145
C-CH₃120 - 135
Aromatic C-H110 - 130
Methyl Carbon (-CH₃)15 - 25

Table 3: Predicted Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺201.00 / 199.00Expected molecular ion peak in high-resolution mass spectrometry (HRMS) showing isotopic pattern for Bromine.[1]
[M]⁺187.98 / 185.98Molecular ion peak in EI-MS, showing the characteristic bromine isotope pattern.

Table 4: Predicted IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)~3400Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C and C=N Stretch (Aromatic Ring)1400 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Strong

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.[5]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[6]

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.[7][8]

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).[7]

    • Use a relaxation delay (D1) of 2-5 seconds for better quantitative results.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[9]

    • If necessary, filter the final solution to remove any particulates.[9]

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

    • Calibrate the instrument using a known standard.

    • Set the ESI source to positive ion mode to detect the [M+H]⁺ ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the isotopic pattern to confirm the presence of bromine (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

    • Determine the accurate mass and calculate the elemental composition.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use.

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel or synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR IR Spectroscopy (FT-IR) Synthesis->IR NMR_Data NMR Data (Chemical Shift, Coupling) NMR->NMR_Data MS_Data MS Data (m/z, Isotopic Pattern) MS->MS_Data IR_Data IR Data (Functional Groups) IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-4-methylpyridin-3-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

6-Bromo-4-methylpyridin-3-amine (CAS: 156118-16-0) is a halogenated pyridine derivative.[1] Its structure, featuring a basic amine group and a polar pyridine ring, suggests some degree of solubility in polar solvents. However, the presence of the relatively nonpolar methyl group and the hydrophobic bromine atom can limit its solubility in aqueous solutions.[3]

Based on general principles of "like dissolves like," a qualitative solubility profile can be predicted. The basicity of the amine group suggests that the compound's solubility will be significantly higher in acidic aqueous solutions due to the formation of a more soluble salt.[4][5][6]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategorySolventPredicted Qualitative SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar amine and pyridine nitrogen can form hydrogen bonds with water, but the overall hydrophobicity of the molecule may limit solubility.[7]
MethanolSolubleThe polarity and hydrogen bonding capacity of methanol are well-suited to dissolve the compound.
EthanolSolubleSimilar to methanol, ethanol should be a good solvent for this compound.
IsopropanolModerately SolubleThe increased hydrocarbon character of isopropanol may slightly reduce its solvating power compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent, but generally less potent than DMSO or DMF.
AcetoneModerately SolubleAcetone's polarity should allow for reasonable dissolution of the compound.
Nonpolar / Weakly Polar Dichloromethane (DCM)SolubleThe compound's organic character suggests good solubility in this common chlorinated solvent.
ChloroformSolubleSimilar to DCM, chloroform is expected to be a good solvent.
Ethyl AcetateModerately SolubleThe ester functionality provides some polarity, which should allow for moderate solubility.
Tetrahydrofuran (THF)SolubleTHF is a versatile solvent capable of dissolving a wide range of organic molecules.
TolueneSparingly SolubleThe nonpolar aromatic nature of toluene makes it a less favorable solvent.
HexaneInsolubleAs a nonpolar alkane, hexane is unlikely to dissolve the polar this compound.
Aqueous Solutions 5% Hydrochloric Acid (HCl)SolubleThe basic amine group will be protonated by the acid, forming a water-soluble ammonium salt.[5]
5% Sodium Hydroxide (NaOH)InsolubleThe basic conditions will not enhance the solubility of this basic compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask or vial.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] Continuous gentle agitation is necessary to facilitate dissolution.[9]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter with a pore size of 0.22 µm to remove fine particles).[8] Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy.[8] A calibration curve prepared with standard solutions of the compound is used for accurate quantification.[8]

G cluster_0 Shake-Flask Method Workflow A Add excess solid to solvent B Equilibrate (24-72h) with agitation at constant temperature A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration of dissolved compound in the liquid phase (e.g., HPLC-UV) C->D

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a measure of how much of a compound, typically dissolved in a stock solution like DMSO, can be added to an aqueous buffer before it precipitates.[10] This is often more relevant for early-stage drug discovery and in vitro assays.[11][12] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method for this determination.[10][13][14][15]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable organic solvent, typically DMSO.[14]

  • Serial Dilution: The stock solution is serially diluted into a microtiter plate.

  • Addition of Aqueous Buffer: A fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.[14]

  • Incubation: The plate is mixed and incubated at a controlled temperature for a set period (e.g., 2 hours).[14]

  • Measurement: The plate is read using a nephelometer, which directs a laser beam through each well and measures the amount of scattered light.[16]

  • Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[16]

G cluster_1 Nephelometry Workflow for Kinetic Solubility E Prepare concentrated stock solution in DMSO F Serially dilute stock solution in microtiter plate E->F G Add aqueous buffer to each well F->G H Incubate and measure light scattering (nephelometer) G->H I Determine concentration at which precipitation occurs H->I

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not extensively published, its chemical structure provides a solid basis for predicting its solubility behavior in common laboratory solvents. For precise and application-specific data, the experimental protocols detailed in this guide, particularly the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, are highly recommended. These methods will enable researchers to generate the reliable data necessary for successful experimental design and formulation development.

References

An In-depth Technical Guide to 6-bromo-4-methyl-3-pyridinamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthetic history, and key applications of the heterocyclic compound 6-bromo-4-methyl-3-pyridinamine. This versatile building block is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use. This document details its chemical properties, outlines plausible synthetic routes with experimental protocols, and explores its role in the synthesis of biologically active molecules.

Core Compound Properties

6-bromo-4-methyl-3-pyridinamine is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[1] Its structure features a pyridine ring with a bromine atom at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
CAS Number 156118-16-0
IUPAC Name 6-bromo-4-methyl-pyridin-3-amine
Synonyms 2-Bromo-5-amino-4-picoline, 5-Amino-2-bromo-4-methylpyridine

Discovery and Synthetic History

While the specific historical details of the initial discovery and first synthesis of 6-bromo-4-methyl-3-pyridinamine are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as key intermediates in the development of pharmaceuticals and agrochemicals. The synthesis of related bromo-methyl-pyridines and aminopyridines has been described in various patents and scientific articles, suggesting that the synthesis of this particular isomer likely evolved from established methodologies in heterocyclic chemistry.

Synthetic Routes and Experimental Protocols

The synthesis of 6-bromo-4-methyl-3-pyridinamine can be approached through several strategic pathways, primarily involving the sequential introduction of the bromo and amino functionalities onto the 4-methylpyridine scaffold. A highly plausible and efficient route starts from 4-methyl-3-nitropyridine.

Route 1: Synthesis from 4-Methyl-3-nitropyridine

This route involves the reduction of the nitro group to an amine, followed by regioselective bromination.

Experimental Protocol:

Step 1: Synthesis of 4-methyl-3-aminopyridine

  • Reaction: 4-Methyl-3-nitropyridine is reduced to 4-methyl-3-aminopyridine via catalytic hydrogenation.

  • Reagents and Conditions:

    • 4-Methyl-3-nitropyridine (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (catalyst)

    • Methanol (solvent)

    • Hydrogen gas (0.5 MPa)

    • Temperature: 40°C

    • Reaction time: 15 hours

  • Procedure: 4-Methyl-3-nitropyridine is dissolved in methanol in an autoclave. The Pd/C catalyst is added, and the mixture is hydrogenated under pressure at 40°C for 15 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the catalyst is removed by filtration through diatomaceous earth. The filtrate is concentrated under reduced pressure to yield 4-methyl-3-aminopyridine.[2]

  • Yield: Molar yields of up to 95% have been reported for this reduction.[2]

Step 2: Bromination of 4-methyl-3-aminopyridine

  • Reaction: The resulting 4-methyl-3-aminopyridine undergoes electrophilic bromination to yield 6-bromo-4-methyl-3-pyridinamine. The directing effects of the amino and methyl groups on the pyridine ring guide the regioselectivity of this reaction.

  • Reagents and Conditions (Proposed):

    • 4-methyl-3-aminopyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0-1.2 eq)

    • Acetonitrile (solvent)

    • Temperature: 0°C to room temperature

  • Procedure (Adapted from similar reactions): To a solution of 4-methyl-3-aminopyridine in acetonitrile at 0°C, N-Bromosuccinimide is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Quantitative Data for Route 1:

StepProductStarting MaterialKey ReagentsYield
14-methyl-3-aminopyridine4-Methyl-3-nitropyridine10% Pd/C, H₂~95%[2]
26-bromo-4-methyl-3-pyridinamine4-methyl-3-aminopyridineNBS(Estimated) Moderate to good

Logical Workflow for Synthesis Route 1

Synthesis_Route_1 Start 4-Methyl-3-nitropyridine Intermediate 4-methyl-3-aminopyridine Start->Intermediate Reduction (H₂, Pd/C) Product 6-bromo-4-methyl-3-pyridinamine Intermediate->Product Bromination (NBS)

Caption: Synthetic pathway from 4-Methyl-3-nitropyridine.

Applications in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, and 6-bromo-4-methyl-3-pyridinamine is a valuable intermediate for the synthesis of complex bioactive molecules. Its utility is particularly noted in the development of kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-anilino-quin(az)oline scaffold is a well-established "hinge binder" motif in many kinase inhibitors.

While direct evidence of 6-bromo-4-methyl-3-pyridinamine in a clinically approved drug is not prominent, its structural motifs are highly relevant. For instance, N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been investigated as receptor tyrosine kinase inhibitors, with bromo-anilino substitutions being a key feature.[3] The presence of the bromo, methyl, and amino groups on the pyridine ring of 6-bromo-4-methyl-3-pyridinamine allows for diverse chemical modifications and coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build more complex molecules that can target the ATP-binding site of kinases.

Signaling Pathway Relationship

Signaling_Pathway A 6-bromo-4-methyl-3-pyridinamine (Intermediate) B Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives A->B Chemical Synthesis C Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) B->C Targets D ATP Binding Site B->D Binds to C->D Contains E Inhibition of Kinase Activity D->E Leads to F Downstream Signaling Pathways (e.g., Angiogenesis, Cell Proliferation) E->F Blocks G Therapeutic Effect (e.g., Anti-cancer) F->G Modulates

Caption: Role in targeting kinase signaling pathways.

Conclusion

6-bromo-4-methyl-3-pyridinamine is a significant heterocyclic intermediate with considerable potential in the field of drug discovery. While its direct "discovery" story remains to be fully elucidated, its synthetic accessibility through established chemical transformations makes it a valuable tool for medicinal chemists. Its structural features are particularly amenable to the synthesis of kinase inhibitors, highlighting its importance for researchers and scientists in the ongoing development of targeted therapeutics. Further exploration of this compound's reactivity and its incorporation into novel molecular scaffolds is likely to yield new and potent therapeutic agents.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 6-Bromo-4-methylpyridin-3-amine (CAS No. 156118-16-0), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the stability of this compound is critical for ensuring its quality, safety, and efficacy in downstream applications. This document outlines its known thermal properties, potential degradation pathways, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156118-16-0[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance White to brown solid[3]
Storage Conditions 2–8°C, under inert gas (N₂/Ar), protected from light and moisture.

Thermal Stability

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published in peer-reviewed literature, supplier information indicates that the compound undergoes decomposition at temperatures above 150°C. To provide a comprehensive understanding, this section outlines the expected thermal behavior and provides standardized protocols for its analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. For this compound, a TGA thermogram would be expected to show a single, significant weight loss step beginning around 150°C, corresponding to the decomposition of the molecule.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by an exothermic event at higher temperatures, indicating decomposition.

Table 2: Summary of Expected Thermal Analysis Data

AnalysisExpected ObservationSignificance
TGA Onset of decomposition > 150°CDefines the upper-temperature limit for handling and storage.
DSC Endothermic peak (melting) followed by exothermic decomposition.Provides information on melting behavior and the energetic nature of the decomposition.

Degradation Profile

The degradation of this compound is influenced by its chemical structure, which contains a brominated pyridine ring, a primary amine, and a methyl group. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible under stress conditions such as hydrolysis, oxidation, and photolysis:

  • Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the substitution of the bromine atom with a hydroxyl group.

  • Oxidation: The primary amine group is prone to oxidation, which could lead to the formation of nitroso or nitro derivatives. The methyl group could also be oxidized to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of the C-Br bond, leading to debromination.[4][5]

A logical workflow for conducting a comprehensive stability and degradation study is illustrated in the following diagram.

G cluster_0 Stability and Degradation Study Workflow Compound This compound Stress_Conditions Forced Degradation Studies Compound->Stress_Conditions Thermal Thermal (TGA/DSC) Stress_Conditions->Thermal Hydrolytic Hydrolytic (Acid, Base, Neutral) Stress_Conditions->Hydrolytic Oxidative Oxidative (e.g., H₂O₂) Stress_Conditions->Oxidative Photolytic Photolytic (UV/Vis) Stress_Conditions->Photolytic Analysis Analytical Characterization Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis HPLC HPLC/UPLC (Purity Assay) Analysis->HPLC LC_MS LC-MS/MS (Impurity Identification) Analysis->LC_MS NMR NMR (Structure Elucidation) Analysis->NMR FTIR FTIR (Functional Group Analysis) Analysis->FTIR Report Stability Report HPLC->Report LC_MS->Report NMR->Report FTIR->Report

Caption: Workflow for Stability and Degradation Analysis.

The potential degradation pathways are visualized in the diagram below.

G cluster_1 Potential Degradation Pathways Parent This compound Hydrolysis_Product 6-Hydroxy-4-methylpyridin-3-amine Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product_Amine 6-Bromo-4-methyl-3-nitropyridine Parent->Oxidation_Product_Amine Oxidation (Amine) Oxidation_Product_Methyl 6-Bromo-3-aminopyridine-4-carboxylic acid Parent->Oxidation_Product_Methyl Oxidation (Methyl) Debromination_Product 4-methylpyridin-3-amine Parent->Debromination_Product Photolysis (UV/Vis)

Caption: Potential Degradation Pathways of the Compound.

Experimental Protocols

Detailed methodologies for conducting thermal analysis and forced degradation studies are provided below. These are general protocols that should be adapted based on the specific equipment and regulatory requirements.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a clean DSC pan (typically aluminum).

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a final temperature of at least 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Forced Degradation Study Protocol

Objective: To identify potential degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

  • Expose the solutions to the stress conditions outlined in Table 3.

  • At specified time points, withdraw aliquots and quench the degradation if necessary.

  • Analyze the samples by a stability-indicating HPLC method to determine the purity and impurity profile.

  • Characterize significant degradation products using LC-MS/MS and NMR.

Table 3: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH2, 6, 24 hours
Neutral Hydrolysis Water24, 48, 72 hours
Oxidation 3% H₂O₂2, 6, 24 hours
Thermal 60°C24, 48, 72 hours
Photostability ICH Q1B conditions (UV/Vis light)As per guidelines

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound. The compound is expected to be thermally stable up to approximately 150°C. Key potential degradation pathways include hydrolysis of the bromo group, oxidation of the amine and methyl groups, and photolytic debromination. The provided experimental protocols offer a starting point for researchers to perform detailed stability studies, which are crucial for the development of robust and safe pharmaceutical and agrochemical products. Further experimental work is required to fully characterize the degradation products and elucidate the precise degradation mechanisms.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 6-Bromo-4-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-Bromo-4-methylpyridin-3-amine are emerging as a promising class of molecules with the potential for significant therapeutic applications. The strategic placement of the bromo, methyl, and amine groups on the pyridine ring provides a versatile platform for chemical modification, enabling the exploration of a wide range of biological targets. This technical guide synthesizes the available preclinical data on the biological activities of these derivatives, with a focus on their potential as anticancer and kinase inhibitory agents. While comprehensive experimental data on a wide range of novel this compound derivatives remains an active area of research, this guide draws upon closely related and structurally similar compounds to provide a strong rationale for their further investigation and development.

Anticancer and Kinase Inhibitory Activities

Recent research into structurally related aminopyridine derivatives has revealed potent inhibitory activity against key enzymes involved in cancer progression, particularly protein kinases. One such study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, which share a similar substituted methylpyridin-3-amine core, has demonstrated significant potential in targeting Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1]

Quantitative Analysis of Biological Activity

The in vitro efficacy of these novel compounds was assessed through their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency. The data presented below is from a study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, serving as a strong predictive model for the potential activity of this compound analogs.[1]

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (nM)
C14 FLT3256MOLM-13 (FLT3-ITD)507
MV4-11 (FLT3-ITD)325
HL-60 (FLT3-WT)>10,000
F15 FLT3123MOLM-13 (FLT3-ITD)253
MV4-11 (FLT3-ITD)91
45 FLT3103--

Data is for 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives and is presented as a predictive model for the potential of this compound derivatives.[1]

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. The following sections provide detailed methodologies for the key experiments cited in the evaluation of these novel aminopyridine derivatives.

In Vitro Kinase Inhibition Assay (FLT3)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Workflow for FLT3 Kinase Inhibition Assay

G reagents Prepare Reagents: - Recombinant FLT3 Enzyme - Kinase Buffer - ATP - Substrate (e.g., poly-Glu,Tyr 4:1) - Test Compound plate_prep Prepare Assay Plate: - Add kinase buffer, substrate, and test compound at various concentrations to wells of a 384-well plate. reagents->plate_prep enzyme_add Add FLT3 enzyme to all wells except negative control. plate_prep->enzyme_add incubation1 Incubate at room temperature for 10 minutes. enzyme_add->incubation1 reaction_start Initiate Reaction: Add ATP solution to all wells. incubation1->reaction_start incubation2 Incubate at 30°C for 60 minutes. reaction_start->incubation2 detection Add detection reagent (e.g., ADP-Glo™) to measure kinase activity (ADP production). incubation2->detection readout Read luminescence on a plate reader. detection->readout analysis Data Analysis: - Normalize data to controls - Plot dose-response curves - Calculate IC50 values readout->analysis

Caption: Workflow for determining in vitro FLT3 kinase inhibition.

Detailed Protocol:

  • Reagent Preparation: All reagents, including recombinant FLT3 enzyme, kinase assay buffer, ATP, and a suitable substrate, are prepared and stored according to the manufacturer's instructions. Test compounds are typically dissolved in DMSO to create stock solutions.

  • Assay Plate Preparation: The assay is performed in a low-volume 384-well plate. The test compounds are serially diluted and added to the wells. Control wells containing DMSO (vehicle control) and a known FLT3 inhibitor (positive control) are also included.

  • Enzyme Addition: A solution containing the FLT3 enzyme is added to each well, except for the negative control wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of an ATP solution.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: A detection reagent, such as ADP-Glo™, is added to the wells. This reagent quenches the kinase reaction and measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The data is normalized to the controls, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

cell_culture Cell Culture: - Maintain cancer cell lines (e.g., MOLM-13, MV4-11) in appropriate culture medium. cell_seeding Cell Seeding: - Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. cell_culture->cell_seeding compound_treatment Compound Treatment: - Treat cells with serial dilutions of the test compound. Include vehicle and positive controls. cell_seeding->compound_treatment incubation Incubate for 72 hours at 37°C in a 5% CO2 incubator. compound_treatment->incubation mtt_addition Add MTT solution to each well and incubate for 4 hours. incubation->mtt_addition solubilization Solubilize formazan crystals by adding a solubilizing agent (e.g., DMSO). mtt_addition->solubilization absorbance_measurement Measure absorbance at 570 nm using a microplate reader. solubilization->absorbance_measurement data_analysis Data Analysis: - Calculate percentage of cell viability - Determine IC50 values from dose-response curves. absorbance_measurement->data_analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The cells are allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (DMSO) and a known cytotoxic agent are included in each assay.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.

Potential Signaling Pathway Modulation

The potent inhibition of FLT3 by structurally similar aminopyridine derivatives suggests that novel this compound derivatives may exert their anticancer effects by modulating the FLT3 signaling pathway. In AML, activating mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.

FLT3 Signaling Pathway and Point of Inhibition

cluster_downstream Downstream Signaling FL FLT3 Ligand (FL) FLT3R FLT3 Receptor FL->FLT3R Binds Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Inhibits (Blocks ATP Binding) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by a potential inhibitor.

By binding to the ATP-binding pocket of the FLT3 kinase domain, these inhibitors can block its autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. The potent anticancer and kinase inhibitory activities observed in structurally related compounds underscore the significant potential of this chemical class. The detailed experimental protocols and an understanding of the potential mechanism of action provided in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of these compounds. Future work should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships, optimize potency and selectivity, and ultimately identify lead candidates for further preclinical and clinical development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 6-Bromo-4-methylpyridin-3-amine, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical synthesis. Understanding the reactivity of this molecule is crucial for its effective utilization as a building block in the development of novel chemical entities. This document outlines the key reactive sites, supported by an analysis of electronic effects, and presents generalized experimental protocols for their determination.

Chemical Structure and Properties

This compound is a substituted pyridine with the following structural and chemical properties:

PropertyValue
IUPAC Name This compound
CAS Number 156118-16-0[1][2]
Molecular Formula C₆H₇BrN₂[1][2][3]
Molecular Weight 187.04 g/mol [1][2][3]
SMILES CC1=CC(=NC=C1N)Br[2][3]

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents—the bromine atom, the methyl group, and the amino group—on the pyridine ring.

Nucleophilic Sites

The primary nucleophilic centers of the molecule are the nitrogen atoms and the electron-rich carbon atoms of the pyridine ring.

  • Amino Group (N at C3): The lone pair of electrons on the exocyclic amino group makes it a primary site for reactions with electrophiles, such as acylation or alkylation. The basicity of this nitrogen is a key factor in its nucleophilicity.

  • Pyridine Ring Nitrogen (N at C1): The nitrogen atom within the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile, particularly in reactions with strong acids or alkylating agents, leading to the formation of pyridinium salts.

  • Pyridine Ring Carbons: The amino group is a strong activating group, increasing the electron density of the pyridine ring through resonance, making certain carbon atoms susceptible to electrophilic attack. The directing effects of the substituents suggest that the C2 and C5 positions are the most likely sites for electrophilic aromatic substitution.

Predicted Nucleophilic Sites
Electrophilic Sites

The electrophilic sites are the carbon atoms with reduced electron density, making them susceptible to attack by nucleophiles.

  • Carbon Bearing Bromine (C6): The carbon atom attached to the electronegative bromine atom is a primary electrophilic site. The bromine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Pyridine rings are inherently electron-deficient, and this effect is enhanced at the C2, C4, and C6 positions.

  • Other Ring Carbons (C2, C4): The electron-withdrawing effect of the pyridine nitrogen atom makes the C2 and C4 positions electrophilic and susceptible to nucleophilic attack, especially if a good leaving group is present. In this molecule, the C6 position is the most activated towards nucleophilic substitution due to the presence of the bromine leaving group.

Predicted Electrophilic Sites

Experimental Protocols for Reactivity Determination

The following are generalized experimental protocols that can be adapted to investigate the electrophilic and nucleophilic sites of this compound.

Determination of Nucleophilic Sites

Objective: To identify the primary sites of reaction with various electrophiles.

Materials:

  • This compound

  • Electrophilic reagents (e.g., acetyl chloride, methyl iodide, benzenesulfonyl chloride)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

  • Analytical instruments (NMR, Mass Spectrometry, IR Spectroscopy)

Procedure (General for Acylation):

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the electrophile (e.g., acetyl chloride, 1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography.

  • Characterize the structure of the product(s) using NMR, Mass Spectrometry, and IR Spectroscopy to determine the site of electrophilic attack.

Nucleophilic_Workflow Workflow for Determining Nucleophilic Sites start Dissolve this compound and base in aprotic solvent cool Cool to 0 °C start->cool add_electrophile Add Electrophile (e.g., Acetyl Chloride) cool->add_electrophile react React at Room Temperature (Monitor by TLC) add_electrophile->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product(s) (NMR, MS, IR) purify->characterize

Workflow for Determining Nucleophilic Sites
Determination of Electrophilic Sites

Objective: To identify the primary sites of reaction with various nucleophiles.

Materials:

  • This compound

  • Nucleophilic reagents (e.g., Sodium methoxide, Sodium azide, Pyrrolidine)

  • Polar aprotic solvent (e.g., Dimethylformamide, Dimethyl sulfoxide)

  • Palladium catalyst and ligand (for cross-coupling reactions, e.g., Pd(PPh₃)₄)

  • Base (for cross-coupling reactions, e.g., K₂CO₃)

  • Standard laboratory glassware and purification equipment

  • Analytical instruments (NMR, Mass Spectrometry, GC-MS)

Procedure (General for Nucleophilic Aromatic Substitution):

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent.

  • Add the nucleophile (1-2 equivalents) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for a specified time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the structure of the product(s) using NMR and Mass Spectrometry to identify the site of nucleophilic substitution.

Electrophilic_Workflow Workflow for Determining Electrophilic Sites start Dissolve this compound in polar aprotic solvent add_nucleophile Add Nucleophile (e.g., Sodium Methoxide) start->add_nucleophile heat Heat Reaction (Monitor by TLC/GC-MS) add_nucleophile->heat cool Cool to Room Temperature heat->cool quench Quench Reaction and Extract cool->quench purify Purify Product quench->purify characterize Characterize Product(s) (NMR, MS) purify->characterize

References

An In-depth Technical Guide to the Hazards and Safe Handling of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 6-Bromo-4-methylpyridin-3-amine (CAS No. 156118-16-0), a key intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical sectors.[1] Adherence to strict safety protocols is essential when handling this compound due to its potential health hazards. This document outlines the known hazards, safe handling procedures, and emergency responses.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its potential for acute toxicity if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin and serious eye irritation.[2][3]

GHS Hazard Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications based on aggregated data from multiple suppliers.[2]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 2, 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific target organ toxicity — single exposure (Respiratory system)Category 3

Hazard Statements (H-Statements): [2][4]

  • H301/H302: Toxic or harmful if swallowed.

  • H310: Fatal in contact with skin.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

GHS Pictograms:

GHS06: Skull and CrossbonesGHS07: Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
CAS Number 156118-16-0
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Solid, Yellow to Brown colored powder
Melting Point 40 - 44 °C (104 - 111 °F)
Boiling Point 208 - 209 °C (406 - 408 °F)
Purity >95% - 97%

[Sources:[2][3][5][6]]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear approved safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[4] Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][7]

  • Avoid generating dust.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4][7]

  • Avoid contact with skin, eyes, and clothing.[3][4]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]

  • Store in a refrigerator.

  • Keep away from heat, sparks, and open flames.[3][7]

  • The substance is hygroscopic; protect from moisture.

  • Store locked up or in an area accessible only to qualified personnel.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as this substance can be fatal on contact with skin.[3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustible material.[3] Forms explosive mixtures with air on intense heating. Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[4]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment (PPE).[4]

  • Avoid dust formation.[4]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[4]

  • Do not let the product enter drains.[4]

Toxicological Information

While the toxicological properties of this compound have not been thoroughly investigated, the available data indicates a high level of acute toxicity.[4]

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Sensitization: May cause respiratory irritation.[3]

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[4]

Quantitative toxicological data such as LD50 or LC50 values are not available in the consulted resources.

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflow for safely handling this compound and a general experimental procedure.

HazardManagementWorkflow cluster_plan Planning & Preparation cluster_execution Execution cluster_response Contingency HazardID 1. Hazard Identification (Review SDS) RiskAssess 2. Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess ControlMeasures 3. Implement Controls (Engineering, Admin, PPE) RiskAssess->ControlMeasures Handling 4. Safe Handling (Follow SOPs) ControlMeasures->Handling Waste 5. Waste Disposal (Segregate & Label) Handling->Waste Emergency 6. Emergency Response (Spill, Exposure, Fire) Handling->Emergency If incident occurs

Caption: Workflow for managing chemical hazards.

ExperimentalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Post-Procedure ReviewSOP Review SOP & SDS DonPPE Don Appropriate PPE ReviewSOP->DonPPE PrepWorkstation Prepare Fume Hood & Equipment DonPPE->PrepWorkstation WeighChemical Weigh Compound PrepWorkstation->WeighChemical Check1 Verify Controls PrepWorkstation->Check1 ReactionSetup Set up Reaction WeighChemical->ReactionSetup WeighChemical->Check1 Monitor Monitor Reaction ReactionSetup->Monitor Workup Reaction Work-up & Quenching Monitor->Workup WasteDisposal Segregate & Dispose Waste Workup->WasteDisposal Decontaminate Decontaminate Glassware & Surfaces WasteDisposal->Decontaminate Check2 Proper Labeling WasteDisposal->Check2 RemovePPE Remove PPE Decontaminate->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: General laboratory experimental workflow.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.

  • Product: Dispose of this material by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, food, or feed by storage or disposal.[8]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[8]

Disclaimer: This document is intended as a guide and is based on currently available information. It does not purport to be all-inclusive. Users should conduct their own risk assessments and consult original safety data sheets from their suppliers before use. The responsibility for safe handling lies with the end-user.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-4-methylpyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 6-bromo-4-methylpyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The pyridine moiety is a privileged scaffold in drug discovery, and the ability to introduce diverse aryl and heteroaryl groups via Suzuki coupling makes this protocol highly valuable for generating compound libraries for screening and lead optimization.[1][2][3]

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4][5] The reaction typically involves the coupling of an organoboron reagent (boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][6]

While a specific protocol for this compound is not extensively documented, the following protocol has been adapted from established procedures for structurally similar aminobromopyridines, such as 5-bromo-2-methylpyridin-3-amine.[7][8][9][10] The presence of the free amino group on the pyridine ring can sometimes pose challenges due to potential coordination with the palladium catalyst; however, careful selection of the catalyst, ligand, and base can lead to high yields of the desired coupled product without the need for a protecting group.[11]

Comparative Reaction Conditions for Suzuki Coupling of Brominated Aminopyridines

The following table summarizes various reaction conditions reported for the Suzuki coupling of brominated aminopyridines, which can serve as a guide for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[7][9][10]
25-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1560-85[7][8]
36-Bromopyridin-3-amine (estimated)PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100370-90 (est.)[9]
42-Bromo-5-methylpyridin-4-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-16Good[12]
52-Bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O85-908-12Good[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)[9][11]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[9][11]

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equivalents)[9][11]

  • Anhydrous 1,4-Dioxane[9][11]

  • Degassed deionized water[9][11]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[9]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[9][11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), to the flask.[9]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe.[9][11]

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15 hours.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[9]

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.

Visual Representations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst under Inert Atmosphere A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat Mixture (e.g., 85-95 °C) C->D Start Reaction E Monitor Progress (TLC, LC-MS) D->E F Cool and Dilute E->F Reaction Complete G Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterization (NMR, MS) I->J Final Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 ArX Ar-X (6-Bromo-4-methyl pyridin-3-amine) PdII_A Ar-Pd(II)L2-X PdII_B Ar-Pd(II)L2-Ar' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product Ar-Ar' PdII_B->Product Reductive Elimination ArX->PdII_A Oxidative Addition BoronicAcid Ar'-B(OH)2 Borate Ar'-B(OH)3- BoronicAcid->Borate Activation Base Base (e.g., K3PO4)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The Suzuki coupling of this compound provides a direct route to a diverse range of 6-aryl-4-methylpyridin-3-amines. This structural motif is a key component in many biologically active molecules, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[13][14] The aminopyridine core can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, while the appended aryl group can be modified to achieve potency and selectivity by exploring various pockets within the active site.[1]

The protocol described herein offers a reliable and adaptable method for the synthesis of novel aminopyridine derivatives, facilitating the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Amino-6-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a wide array of pharmaceuticals.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Amino-6-bromo-4-methylpyridine with various amines. While specific quantitative data for this exact substrate is not extensively available in the public domain, the provided protocols and conditions are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.[4]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, 3-Amino-6-bromo-4-methylpyridine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][5]

Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for a successful Buchwald-Hartwig amination and is highly substrate-dependent.[6] For a substrate like 3-Amino-6-bromo-4-methylpyridine, which contains a potentially coordinating aminopyridine moiety, careful selection of these parameters is necessary to achieve high yields and avoid side reactions. Below is a summary of commonly employed conditions for the amination of related bromopyridines, which can be used as a starting point for optimization.

EntryAmine PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2.5)RuPhos (5.0)LiHMDS (1.5)THF651683[4]
2(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (2.0)(±)-BINAP (4.0)NaOBuᵗ (2.8)Toluene80460[7]
3Various AminesPd(OAc)₂ (2.0)dppp (3.0)NaOBuᵗ (1.5)Toluene80-100--[8]
4ArylaminesPd(OAc)₂ (5.0)Xantphos (7.5)Cs₂CO₃ (1.4)Toluene100-High[9][10]
5Benzophenone iminePd(dba)₂ (0.5)Xantphos (0.75)K₃PO₄ (4.0)ⁱPrOAc80-High[11]

Note: The yields and reaction times are for the referenced substrates and may vary for 3-Amino-6-bromo-4-methylpyridine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 3-Amino-6-bromo-4-methylpyridine. Optimization of the ligand, base, solvent, and temperature may be required for specific amine coupling partners.

Materials:

  • 3-Amino-6-bromo-4-methylpyridine

  • Amine coupling partner (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, Xantphos, BINAP) (1.5 - 10 mol%)

  • Base (e.g., NaOBuᵗ, LiHMDS, Cs₂CO₃, K₃PO₄) (1.5 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium catalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add 3-Amino-6-bromo-4-methylpyridine to the flask, followed by the anhydrous, degassed solvent.

  • Addition of Amine: Add the amine coupling partner to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired aminated product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the bases used (e.g., NaOBuᵗ, LiHMDS) are strong bases and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Catalyst, Ligand, Base, and Aryl Halide solvent Add Anhydrous, Degassed Solvent reagents->solvent Inert Atmosphere amine Add Amine Coupling Partner solvent->amine heating Heat under Inert Atmosphere amine->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amido_complex Pd-Amido Complex oxidative_addition->amido_complex + HNR'R'' - HX amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product arx Ar-X amine HNR'R'' base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Use of 6-Bromo-4-methylpyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a revolutionary class of drugs in treating these conditions. The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. 6-Bromo-4-methylpyridin-3-amine is a key building block in this field, offering a versatile platform for the synthesis of novel kinase inhibitors.

The strategic placement of a bromine atom at the 6-position provides a convenient handle for introducing diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The amino group at the 3-position can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region. The methyl group at the 4-position can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor, potentially enhancing binding affinity and selectivity.

This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.

Data Presentation: Kinase Inhibitor Activity

Derivatives of this compound and related aminopyridine scaffolds have demonstrated inhibitory activity against a range of kinases. The following table summarizes the in vitro activity of selected kinase inhibitors synthesized using substituted aminopyridine building blocks.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150
PrkAImidazopyridine aminofurazan840
VEGFR-26-Bromopyridin-3-amine analogsVaries (e.g., 2.1 - 15.4 µM for anticancer activity)[1]

Signaling Pathway and Inhibition

Kinase inhibitors derived from this compound can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. A common target for such inhibitors is the c-Jun N-terminal kinase (JNK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Kinase Inhibitor (Derived from 6-Bromo-4- methylpyridin-3-amine) Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).[2]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.[2]

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).[2]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor.

Synthesis_Workflow Start Starting Materials: This compound & Arylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Kinase Inhibitor Purification->Product

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol 2: In Vitro Kinase Activity Assay

This protocol provides a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a white, opaque 96-well plate, add the kinase enzyme, the kinase substrate, and the inhibitor solution (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.[2]

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.[2]

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Kinase_Assay_Workflow Preparation Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions Reaction_Setup Set up Kinase Reaction in 96-well Plate Preparation->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Detection Add Luminescent Reagent to Measure ATP Incubation->Detection Measurement Read Luminescence on Plate Reader Detection->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Caption: Workflow for determining in vitro kinase inhibitory activity.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets.[2] The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate new kinase inhibitors based on this promising chemical starting material.

References

Synthesis of Novel Heterocycles from 6-Bromo-4-methylpyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds starting from the versatile building block, 6-Bromo-4-methylpyridin-3-amine. The methodologies outlined herein are foundational for the construction of compound libraries for drug discovery and development, focusing on the formation of pyridopyrimidines, imidazopyridines, and pyrrolopyridines, classes of compounds with significant therapeutic potential.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its multiple reactive sites that allow for diverse synthetic transformations. The presence of an amino group, a bromo substituent, and a methyl group on the pyridine ring enables a range of reactions including nucleophilic and electrophilic substitutions, cross-coupling reactions, and cyclizations. This allows for the strategic construction of various fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds. This guide details key synthetic pathways, providing researchers with the necessary protocols to explore the chemical space around this privileged core.

Synthetic Pathways and Core Reactions

The primary strategies for elaborating this compound into more complex heterocyclic structures involve leveraging the reactivity of the bromo and amino functionalities. Key transformations include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations to introduce diversity at the 6-position, followed by or preceded by cyclization reactions involving the 3-amino group to form fused ring systems.

Synthesis_Pathways Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki ArB(OH)₂, Pd catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald R¹R²NH, Pd catalyst Cyclization1 Cyclization (e.g., with formamide) Start->Cyclization1 Cyclization2 Cyclization (e.g., with α-haloketone) Start->Cyclization2 Cyclization3 [4+1] Cyclization (e.g., with TFAA) Start->Cyclization3 ArylPyridinamine 6-Aryl-4-methylpyridin-3-amine Suzuki->ArylPyridinamine Diaminopyridine N6-Substituted-4-methylpyridine-3,6-diamine Buchwald->Diaminopyridine Pyridopyrimidine Pyridopyrimidines Cyclization1->Pyridopyrimidine Imidazopyridine Imidazopyridines Cyclization2->Imidazopyridine Pyrrolopyridine Pyrrolopyridines (6-Azaindoles) Cyclization3->Pyrrolopyridine ArylPyridinamine->Cyclization1 Further cyclization Diaminopyridine->Cyclization1 Further cyclization

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Data

Synthesis of 6-Aryl-4-methylpyridin-3-amines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents at the 6-position of the pyridine ring.[1]

Experimental Workflow:

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Palladium catalyst - Base - Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Heat Heat Reaction Mixture (Conventional or Microwave) Inert->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Microwave-Assisted Suzuki-Miyaura Coupling

  • In a microwave vial, combine this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), a palladium catalyst, and a base (e.g., Cs₂CO₃, 2.0 equiv.).[1]

  • Add the chosen solvent (e.g., 1,4-dioxane/water, 4:1).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • Workup and purify the product as described in the conventional heating protocol.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-nitrophenylboronic acid.[2]
Pd₂(dba)₃/SPhosK₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]
Synthesis of N⁶-Substituted-4-methylpyridine-3,6-diamines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[3][4]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Add anhydrous toluene to the flask.[3]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Table 2: Typical Reagents for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolvent
Pd₂(dba)₃XPhosNaOtBuToluene
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane
[Pd(cinnamyl)Cl]₂BrettPhosLHMDSTHF
Synthesis of Fused Heterocycles

The amino group at the 3-position can be utilized to construct a fused pyrimidine ring.

Protocol 3.3.1.1: Reaction with Formamide

  • A mixture of this compound (1.0 equiv.) and an excess of formamide is heated at 160-180 °C for several hours.

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford the crude product, which can be further purified by recrystallization or column chromatography.

The formation of an imidazopyridine ring can be achieved by reacting the 3-aminopyridine with an α-haloketone.

Protocol 3.3.2.1: Reaction with Chloroacetone

  • A solution of this compound (1.0 equiv.) and chloroacetone (1.1 equiv.) in a suitable solvent such as ethanol or isopropanol is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • Purification is achieved by column chromatography.

A [4+1] cyclization strategy can be employed to construct the fused pyrrole ring.[5][6]

Protocol 3.3.3.1: Reaction with Trifluoroacetic Anhydride (TFAA)

  • A solution of this compound (1.0 equiv.) in dry pyridine is cooled to 0 °C.[5][6]

  • Trifluoroacetic anhydride (3.3 equiv.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 48 hours.[5][6]

  • The reaction mixture is diluted with water and extracted with chloroform.

  • The organic layer is washed with brine, dried over sodium sulfate, and evaporated to dryness.

  • The crude product is purified by flash chromatography on silica gel.

Table 3: Summary of Heterocycle Synthesis from this compound

Heterocyclic CoreKey Reagent(s)General Reaction Type
PyridopyrimidineFormamideCyclocondensation
Imidazopyridineα-Haloketone (e.g., Chloroacetone)Cyclocondensation
Pyrrolopyridine (6-Azaindole)Trifluoroacetic AnhydrideElectrophilic [4+1] Cyclization

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of pyridopyrimidines, imidazopyridines, pyrrolopyridines, and other related scaffolds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and various cyclization strategies, opens up a vast chemical space for the development of new therapeutic agents. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity, thereby facilitating the rapid generation of compound libraries for biological screening.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-bromo-4-methylpyridin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for the pharmaceutical and materials science industries.[1] The protocols outlined below for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.[2][3]

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The presence of the primary amine on the pyridine ring may necessitate careful selection of reaction conditions to avoid potential catalyst inhibition through coordination of the lone pair of electrons on the nitrogen atom to the palladium catalyst.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl- or vinylboronic acids or their esters.[2][6]

Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001292
33-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DMF120288
44-Chlorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1101690

Data is representative and based on couplings with structurally similar aminobromopyridines. Yields may vary depending on the specific substrate and reaction conditions.[2][5][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)[2]

  • 1,4-Dioxane (anhydrous and degassed)[2]

  • Degassed Water[2]

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.[2]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.[2]

  • Stir the reaction mixture at 85–95 °C for over 15 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and a variety of primary or secondary amines.[3][8]

Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) (Est.)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>90
2MorpholinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)1,4-Dioxane11016>85
3n-HexylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024>80
4CyclohexylaminePd₂(dba)₃ (1-2)XPhos (2-5)NaOtBu (1.4)TolueneReflux18~60-70

Estimated yields are based on reactions with structurally similar aminobromopyridines.[3][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific amines.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., arylamine) (1.2 equiv)[3]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)[3]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[3]

  • Anhydrous Toluene[3]

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[3]

  • Add anhydrous toluene and stir the mixture for a few minutes.[2]

  • Add this compound and the amine coupling partner.[2][3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[2][10]

Quantitative Data: Representative Conditions for Sonogashira Coupling of Bromopyridines
EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100398
21-OctynePdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHF651285
3TrimethylsilylacetylenePd(PPh₃)₄ (5)-CuI (10)i-Pr₂NHToluene80690
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NAcetonitrile80475

Data is based on couplings with structurally similar aminobromopyridines.[2][11]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)[11]

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)[11]

  • Triphenylphosphine (PPh₃) (5.0 mol%)[11]

  • Copper(I) iodide (CuI) (5.0 mol%)[11]

  • Triethylamine (Et₃N)[11]

  • Anhydrous Dimethylformamide (DMF)[11]

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.[11]

  • Seal the flask and purge with an inert gas for 10-15 minutes.[2]

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.[2]

  • Add this compound and the terminal alkyne.[2]

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[12][13]

Quantitative Data: Representative Conditions for Heck Reaction of Aryl Bromides
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) (Est.)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile10016>85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMF12024>90
31-OctenePd(OAc)₂ (1)PPh₃ (2)NaOAc (2.0)NMP14012~70-80
4CyclohexenePd(OAc)₂ (2)-Et₃N (2.0)Toluene11018~60-70

Estimated yields based on general Heck reactions with aryl bromides.

Experimental Protocol: Heck Reaction

This is a general protocol and requires optimization for specific alkenes.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex Ar-Pd(II)L₂(R) OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Reductive Elimination Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Setup Reaction Setup (Reactants, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Condition_Selection cluster_suzuki Suzuki cluster_buchwald Buchwald-Hartwig cluster_sono Sonogashira CouplingType Select Coupling Type (Suzuki, Buchwald, etc.) Catalyst Choose Catalyst System (Pd source + Ligand) CouplingType->Catalyst Base Select Base (Inorganic vs. Organic) Catalyst->Base Solvent Choose Solvent System (Aprotic vs. Protic mixtures) Base->Solvent Temp Determine Reaction Temperature Solvent->Temp Catalyst_S Pd(PPh₃)₄, Pd(dppf)Cl₂ Base_S K₃PO₄, K₂CO₃, Cs₂CO₃ Catalyst_B Pd₂(dba)₃ + XPhos/RuPhos Base_B NaOtBu, K₃PO₄ Catalyst_So Pd(PPh₃)₄/CuI Base_So Et₃N, i-Pr₂NH

References

Application Notes and Protocols: Derivatization of 6-Bromo-4-methylpyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylpyridin-3-amine is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The amino group at the 3-position can participate in hydrogen bonding interactions with biological targets, and the pyridine ring itself is a common motif in many approved drugs. This document provides detailed application notes and protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with methodologies for evaluating the biological activity of the resulting compounds.

Derivatization Strategies

The strategic derivatization of this compound allows for the systematic exploration of chemical space to develop structure-activity relationships (SAR) and optimize compounds for desired biological activities. The two primary and highly effective methods for its derivatization are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position. This is particularly valuable for synthesizing biaryl compounds, a structural motif present in many kinase inhibitors.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction enables the synthesis of N-substituted derivatives by coupling this compound with a variety of primary and secondary amines. This approach is instrumental in creating compounds with diverse physicochemical properties and biological activities.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of bromo-aminopyridine scaffolds. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, provide a strong starting point for reaction optimization.[1]

Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
53-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1575

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives [4]

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Estimated Yield (%)*
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>90
24-MethoxyanilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Dioxane11016>85
32-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024>80
4MorpholinePd₂(dba)₃ (2)XantPhos (4)K₂CO₃ (2.0)Toluene11018>85

*Estimated yields based on similar reactions reported in the literature.

Biological Activity of Derivatized Compounds

Derivatives of aminopyridines are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects. The strategic modification of the this compound scaffold can lead to the discovery of potent and selective drug candidates.

Table 3: Representative Anticancer Activity of Aminopyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1MCF-7 (Breast)43.4[5]
Derivative 2MDA-MB-231 (Breast)35.1[5]
Derivative 3UO-31 (Renal)0.87[6]
Derivative 4MOLT-4 (Leukemia)1.51[6]
Derivative 5HepG2 (Liver)3.8[7]
Derivative 6A549 (Lung)3.5[7]

Table 4: Representative Kinase Inhibitory Activity of Aminopyridine Derivatives [8]

Kinase TargetInhibitor Scaffold/DerivativeIC₅₀ (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the coupling of a structurally similar bromo-aminopyridine.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, and potassium phosphate.

  • Add Pd(PPh₃)₄ catalyst to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C for over 15 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, K₃PO₄ catalyst Add Pd(PPh₃)₄ start->catalyst solvent Add Degassed 1,4-Dioxane/H₂O catalyst->solvent heat Heat at 85-95 °C (>15h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Filter through Celite cool->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄, Concentrate wash->dry purify Column Chromatography dry->purify

Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure that should be optimized for specific amine coupling partners.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine in Schlenk Flask: This compound, Pd₂(dba)₃, XPhos, NaOtBu solvent_amine Add Anhydrous Toluene and Amine start->solvent_amine heat Heat at 100 °C (12-24h) solvent_amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Filter through Celite cool->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 4: In Vitro Kinase Inhibitory Activity

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Add the kinase enzyme, substrate, and test compounds at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a reagent to deplete remaining ATP, followed by a reagent to convert ADP to ATP, which then generates a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathway Modulation

Derivatives of this compound, particularly those synthesized as kinase inhibitors, can modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is a common target for anticancer drugs.[9] Aminopyridine-based compounds can be designed to inhibit kinases within this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth. Additionally, some aminopyridines are known to act as potassium channel blockers, which can affect neuronal excitability and neurotransmitter release.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor Aminopyridine Derivative Inhibitor->MEK GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellResponse Cellular Responses (Proliferation, Survival) GeneExpression->CellResponse

MAPK/ERK signaling pathway with potential inhibition point.

Conclusion

This compound is a valuable starting material for the synthesis of novel compounds for drug discovery. The derivatization strategies outlined in these application notes, particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a robust platform for generating diverse chemical libraries. The accompanying protocols offer a starting point for the synthesis and biological evaluation of these derivatives, paving the way for the identification of new therapeutic agents.

References

Application Note: Palladium-Catalyzed N-Arylation of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-substituted 3-aminopyridine scaffold is a crucial structural motif present in a wide array of biologically active compounds and pharmaceutical agents.[1] The development of efficient and versatile synthetic methods to access these structures is of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is renowned for its broad substrate scope, functional group tolerance, and high efficiency, making it a preferred method over harsher, traditional techniques like the Ullmann condensation.[2][3]

This document provides a detailed protocol for the N-arylation of 6-Bromo-4-methylpyridin-3-amine using the Buchwald-Hartwig amination methodology.

Reaction Principle

The Buchwald-Hartwig amination of this compound with an aryl halide proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) complex.[4]

  • Amine Coordination & Deprotonation: The amine (this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[1]

Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide.

3.1. Materials and Equipment

  • Substrates: this compound (1.0 equiv), Aryl bromide (1.1 - 1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or Dioxane (to achieve a concentration of 0.1 M based on the limiting reagent)

  • Equipment: Schlenk flask, condenser, magnetic stirrer/hotplate, inert atmosphere supply (Argon or Nitrogen), syringes, needles, standard laboratory glassware for work-up and purification.

3.2. Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.[6]

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe to the flask.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.[6]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Data Presentation: Representative Results

The following table summarizes typical reaction outcomes for the N-arylation of this compound with various aryl bromides under the conditions described above.

EntryAryl BromideCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-Bromotoluene2% Pd₂(dba)₃ / 4% XPhosNaOtBu (1.4 eq)Toluene1292
24-Bromoanisole2% Pd₂(dba)₃ / 4% XPhosNaOtBu (1.4 eq)Toluene1688
31-Bromo-4-(trifluoromethyl)benzene2% Pd₂(dba)₃ / 4% XPhosNaOtBu (1.4 eq)Dioxane1885
43-Bromopyridine2% Pd₂(dba)₃ / 4% XPhosK₃PO₄ (2.0 eq)Dioxane2475
52-Bromonaphthalene2% Pd₂(dba)₃ / 4% XPhosNaOtBu (1.4 eq)Toluene1690

Note: Data presented are representative and actual results may vary based on experimental conditions and substrate purity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; presence of oxygen or moisture.Ensure all reagents are dry, use anhydrous solvent, and maintain a strict inert atmosphere. Use freshly opened reagents.
Inappropriate ligand or base.Screen different phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, LHMDS).[4]
Side Reactions Hydrodehalogenation of the aryl bromide.This can occur as a side reaction.[2] Optimizing the ligand and base combination may suppress this pathway.
Reaction temperature too high.Lower the reaction temperature and monitor for improvement.[1]
Difficult Purity Product co-elutes with byproducts.Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization if the product is a solid.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed N-arylation experiment.

experimental_workflow setup Reaction Setup (Schlenk Flask) reagents Add Reagents: - Pyridinamine - Aryl Halide - Pd₂(dba)₃ / XPhos - NaOtBu setup->reagents Under N₂/Ar inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat & Stir (100-110 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor Periodically monitor->reaction Continue if incomplete workup Work-up (Cool, Filter, Extract) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Final Product (N-Aryl-pyridinamine) purify->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

References

Application of 6-Bromo-4-methylpyridin-3-amine in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylpyridin-3-amine is a versatile heterocyclic intermediate that holds significant potential in the discovery and development of novel agrochemicals.[1][2][3] Its unique trifunctional structure, featuring a pyridine core, a reactive bromine atom, and an amino group, provides a valuable scaffold for the synthesis of a diverse range of molecules with potential herbicidal, fungicidal, and insecticidal properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile introduction of various aryl, heteroaryl, and amino moieties. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy and crop safety.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates. The following sections describe hypothetical synthetic routes to a herbicidal and a fungicidal compound, "Gemini-H1" and "Gemini-F1" respectively, with adapted experimental protocols based on established methodologies for structurally similar compounds.

Synthesis of a Hypothetical Herbicidal Compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this hypothetical example, this compound is coupled with 4-methoxyphenylboronic acid to yield the herbicidal candidate Gemini-H1 .

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Gemini-H1 Gemini-H1 (4-Methyl-6-(4-methoxyphenyl)pyridin-3-amine) This compound->Gemini-H1 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Gemini-H1 Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Gemini-H1 Catalyst Base K₂CO₃ Base->Gemini-H1 Base Solvent Dioxane/H₂O Solvent->Gemini-H1 Solvent Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Gemini-F1 Gemini-F1 (4-Methyl-6-(morpholino)pyridin-3-amine) This compound->Gemini-F1 Morpholine Morpholine Morpholine->Gemini-F1 Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Gemini-F1 Catalyst Ligand XPhos Ligand->Gemini-F1 Ligand Base NaOtBu Base->Gemini-F1 Base Solvent Toluene Solvent->Gemini-F1 Solvent Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Reaction Reaction (Heating & Stirring) Inert_Atmosphere->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Biological_Assay Biological Activity Assay Analysis->Biological_Assay End End Biological_Assay->End

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-4-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylpyridin-3-amine and its derivatives are pivotal building blocks in medicinal chemistry and drug development. Their unique structural features, including a pyridine core, a strategically positioned bromine atom amenable to cross-coupling reactions, and an amino group for further functionalization, make them valuable scaffolds for the synthesis of a wide range of biologically active molecules.[1][2] Notably, these derivatives have gained significant attention as key intermediates in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies and treatments for inflammatory diseases.[3]

These application notes provide a comprehensive guide to the scale-up synthesis of this compound derivatives, addressing common challenges and offering detailed protocols. The information is intended to facilitate a smooth transition from laboratory-scale synthesis to pilot and industrial-scale production, ensuring efficiency, safety, and high product quality.

Scale-Up Synthesis Considerations

Transitioning the synthesis of this compound derivatives from the laboratory to a larger scale introduces several critical challenges that must be carefully managed. These include ensuring consistent yields, managing reaction exotherms, controlling impurity profiles, and optimizing process efficiency for cost-effectiveness.

Key Challenges in Scale-Up:

  • Reduced Yields: Reactions that perform well on a small scale may exhibit diminished yields upon scale-up due to issues with mixing, heat transfer, and mass transport.[1]

  • Increased Reaction Times: Changes in reaction kinetics at larger volumes can lead to longer reaction times to achieve complete conversion.

  • Exotherm Control: Many synthetic steps, particularly bromination and cross-coupling reactions, can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and potentially creating unsafe runaway conditions.

  • Impurity Profile Changes: The impurity profile of the final product can differ between lab and pilot scales. Longer reaction times and temperature variations can lead to the formation of new or increased levels of existing impurities.

  • Purification: Purification methods that are practical at the lab scale, such as column chromatography, are often not feasible for large-scale production. Developing robust crystallization or recrystallization procedures is crucial for obtaining high-purity material at scale.[1]

Synthetic Routes and Process Optimization

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages for scale-up. The choice of route often depends on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

1. Direct Bromination of 4-methylpyridin-3-amine:

This is a direct approach but often suffers from poor regioselectivity, leading to a mixture of brominated isomers. The amino group is a strong activating group that directs electrophiles to the ortho and para positions, resulting in the formation of undesired 2-bromo and dibrominated byproducts, which can be challenging to separate from the desired 6-bromo isomer.[1][4]

2. Two-Step Nitropyridine Reduction Route:

This route offers better control over regioselectivity. It involves the bromination of 4-methyl-3-nitropyridine, where the electron-withdrawing nitro group directs bromination to the 6-position. The subsequent reduction of the nitro group to an amine is typically a high-yielding and clean reaction, leading to a purer final product.[1]

Comparative Data for Synthetic Routes

The following table summarizes typical reaction parameters for the synthesis of this compound at different scales. Note: Data is compiled and extrapolated from various sources on similar pyridine derivatives and should be considered as a guideline for process development.

Parameter Route 1: Direct Bromination (Lab Scale) Route 1: Direct Bromination (Pilot Scale) Route 2: Nitropyridine Reduction (Lab Scale) Route 2: Nitropyridine Reduction (Pilot Scale)
Starting Material 4-methylpyridin-3-amine4-methylpyridin-3-amine4-methyl-3-nitropyridine4-methyl-3-nitropyridine
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)Bromine or NBSBromine or NBS
Solvent AcetonitrileAcetonitrile or DichloromethaneSulfuric Acid or Acetic AcidSulfuric Acid or Dichloromethane
Temperature 0 °C to room temperature0-10 °C (controlled addition)20-80 °C25-60 °C (controlled exotherm)
Reaction Time 2-6 hours4-12 hours4-12 hours8-24 hours
Typical Yield 40-60% (after purification)35-55%70-85% (for bromination step)65-80% (for bromination step)
Purification Method Column ChromatographyCrystallization/RecrystallizationExtraction and CrystallizationCrystallization/Recrystallization
Key Challenge Poor regioselectivity, difficult purificationControlling regioselectivity and impuritiesHandling of corrosive reagentsExotherm control, waste disposal

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Nitropyridine Reduction

This protocol outlines a two-step process suitable for kilogram-scale production.

Step 1: Bromination of 4-methyl-3-nitropyridine

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Reagents:

    • 4-methyl-3-nitropyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Concentrated Sulfuric Acid

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

    • Slowly add 4-methyl-3-nitropyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C.

    • Once the addition is complete, add NBS portion-wise over 1-2 hours, ensuring the temperature does not exceed 15 °C.

    • After the addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred vessel containing ice and water.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution) while maintaining the temperature below 25 °C.

    • Filter the precipitated solid, wash with water, and dry under vacuum to yield 6-bromo-4-methyl-3-nitropyridine.

Step 2: Reduction of 6-bromo-4-methyl-3-nitropyridine

  • Equipment: Hydrogenator or a suitable reactor for catalytic hydrogenation.

  • Reagents:

    • 6-bromo-4-methyl-3-nitropyridine (1.0 eq)

    • Palladium on Carbon (Pd/C, 5-10 wt%)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • Charge the reactor with 6-bromo-4-methyl-3-nitropyridine and the solvent (methanol or ethanol).

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 30-50 °C.

    • Stir the reaction mixture vigorously until hydrogen uptake ceases.

    • Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting material.

    • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Application in Drug Discovery: Targeting Kinase Signaling Pathways

This compound derivatives are particularly valuable in the development of kinase inhibitors. The pyridine core can mimic the hinge-binding motif of ATP, while the bromine atom allows for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.

One such important target is the p38 MAP kinase , which is a key regulator of inflammatory responses. Dysregulation of the p38 pathway is implicated in a range of diseases, including rheumatoid arthritis and inflammatory bowel disease.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway by a this compound derivative.

Drug Discovery and Development Workflow

The development of a novel kinase inhibitor from a this compound scaffold follows a structured workflow from initial hit identification to preclinical studies.

Drug_Discovery_Workflow start Start: This compound Scaffold hit_id Hit Identification (HTS, Fragment Screening) start->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies, Suzuki Coupling) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical ind IND-Enabling Studies preclinical->ind clinical Clinical Trials ind->clinical

Caption: A typical drug discovery workflow for developing kinase inhibitors.

Conclusion

The scale-up synthesis of this compound derivatives presents a series of challenges that require careful consideration of the synthetic route, process parameters, and purification strategies. By understanding these challenges and implementing robust and optimized protocols, researchers and drug development professionals can efficiently and safely produce these valuable intermediates on a larger scale. The versatility of the this compound scaffold continues to make it a cornerstone in the discovery of novel therapeutics, particularly in the exciting field of kinase inhibition.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The 6-aryl-4-methylpyridin-3-amine core, synthesized from 6-Bromo-4-methylpyridin-3-amine, is a key pharmacophore in the development of various therapeutic agents, including kinase inhibitors for oncology and inflammatory diseases.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times from hours to minutes, often leading to increased product yields and cleaner reaction profiles.[1] This application note provides a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, offering a robust and high-throughput method for the synthesis of diverse compound libraries.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its aryl group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The amino group on the pyridine ring can influence the reaction by coordinating with the palladium catalyst; therefore, careful selection of ligands and reaction conditions is crucial for optimal results.

Data Presentation: Optimized Reaction Conditions and Expected Yields

The following table summarizes optimized conditions and expected yields for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical results for structurally similar bromopyridine derivatives, demonstrating the versatility of this method with electronically diverse coupling partners.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1302085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)DMF1201590-98
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1402080-90
43-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Ethanol/H₂O (3:1)1202582-92
52-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)1302075-85
63-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF1403070-80

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acids

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous and degassed solvents (e.g., 1,4-Dioxane, DMF, Ethanol)

  • Degassed deionized water

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

General Protocol for Microwave-Assisted Suzuki Coupling
  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the selected palladium catalyst (3-5 mol%), and the chosen base (2.0 equiv).

  • Solvent Addition: Add the appropriate degassed solvent system (e.g., 4 mL of a 4:1 mixture of 1,4-dioxane and water) to the vial.

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture with stirring at the specified temperature (e.g., 120-150°C) for the designated time (e.g., 15-30 minutes).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-methylpyridin-3-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr 6-Bromo-4-methyl- pyridin-3-amine ArBr->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation DiarylPdII Ar-Pd(II)L₂(Ar') Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-4-methyl- pyridin-3-amine (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent seal_purge Seal Vial and Purge with Inert Gas solvent->seal_purge microwave Microwave Irradiation (e.g., 120-150°C, 15-30 min) seal_purge->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Work-up (Extraction) cool->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

References

Troubleshooting & Optimization

improving yield in Suzuki reactions of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki reactions involving 6-Bromo-4-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling of this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation with this substrate is a common issue. The challenges primarily arise from the electronic properties of the this compound. The nitrogen atom in the pyridine ring and the lone pair on the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-donating amino group can reduce the reactivity of the carbon-bromine bond toward the initial oxidative addition step.[1][3]

A systematic approach to troubleshooting is essential. Start by evaluating the quality of your reagents and the reaction setup before moving to optimize the catalytic system and conditions.

Troubleshooting Workflow for Low Yield

G start Start: Low or No Yield reagents 1. Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->reagents catalyst 2. Evaluate Catalyst System (Pd Precursor & Ligand) reagents->catalyst Reagents OK? conditions 3. Assess Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions Catalyst/Ligand OK? atmosphere 4. Verify Inert Atmosphere (Degassing Technique) conditions->atmosphere Conditions OK? side_reactions 5. Analyze for Side Reactions (Protodeboronation, Dehalogenation, Homocoupling) atmosphere->side_reactions Atmosphere OK? success Successful Coupling side_reactions->success No major side reactions?

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: What are the most common side reactions with this compound and how can I minimize them?

A2: The most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of your boronic acid by a proton source, resulting in the formation of an arene byproduct.[4][5] It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[1]

    • Mitigation Strategies:

      • Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[1][2]

      • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content.[2]

      • Select a Milder Base: In some cases, a weaker or less nucleophilic base can reduce the rate of protodeboronation.[2][6]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid (to form a biaryl byproduct) or two molecules of the aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen.[1][5]

    • Mitigation Strategies:

      • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][7]

      • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1][2]

  • Dehalogenation: In this process, the bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species in the reaction.[1]

    • Mitigation Strategies:

      • Screen Solvents and Bases: The choice of base and solvent can influence the formation of hydride species. Screening different combinations can help mitigate this issue.[1]

      • Optimize Reaction Time: Shorter reaction times can minimize the opportunity for this side reaction to occur.[2]

Q3: How do I select the optimal catalyst, ligand, base, and solvent for this specific substrate?

A3: The choice of reagents is critical for overcoming the challenges posed by this compound. A screening approach is often necessary.

Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may provide moderate yields, but more active systems are often required.[1][8] For electron-rich and potentially coordinating substrates, bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][8][9] These ligands promote the formation of the active monoligated palladium(0) species and can prevent catalyst inhibition.

Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[8][10] Strong, non-nucleophilic inorganic bases are often effective. The choice of base can also influence solubility and side reactions.

Solvent Selection: A mixture of an aprotic organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[8]

Summary of Recommended Screening Conditions

ComponentRecommended OptionsRationale & Notes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(II) sources that are reduced in situ. Often used with additional ligands.[1][7]
Pd(0) Catalyst Pd(PPh₃)₄A common starting point, used without additional ligand. May be less effective for this substrate.[1][11]
Ligands SPhos , XPhos , RuPhos, P(t-Bu)₃Bulky, electron-rich ligands are highly effective for heteroaryl couplings and can prevent catalyst inhibition.[1][8]
Bases K₃PO₄ , K₂CO₃ , Cs₂CO₃, Na₂CO₃Strong inorganic bases are preferred. K₃PO₄ is often a very effective choice.[1][8][12]
Solvents 1,4-Dioxane/H₂O (4:1) , Toluene/H₂O, THF/H₂O, DMFBiphasic systems help dissolve all components. Anhydrous solvents can be used to minimize protodeboronation.[1][8][11]
Temperature 80 - 120 °CHigher temperatures are often needed to drive the reaction. Microwave heating can be beneficial.[1]

Key Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general starting point for the Suzuki coupling of this compound.[1][11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2 - 1.5 equiv)

    • Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

    • Solvent (e.g., degassed 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and the base.

    • In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.[11]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.[1][11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.5 equiv)

    • Palladium Precursor/Ligand system (as above)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane or DMF)

  • Procedure:

    • In a microwave vial, combine this compound, the arylboronic acid/ester, base, palladium precursor, and ligand.[1]

    • Add the chosen degassed solvent.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[11]

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L n Active Catalyst B Ar-Pd(II)-X(L n ) Oxidative Adduct A->B Oxidative Addition (Ar-X) *Potentially slow due to e--rich pyridine* inhib Catalyst Inhibition (Coordination by Pyridine-N or Amino-N) A->inhib C Ar-Pd(II)-OR'(L n ) B->C Ligand Exchange (Base, e.g., OH-) D Ar-Pd(II)-Ar'(L n ) Coupling Intermediate C->D Transmetalation (Ar'-B(OH)2) *Requires base activation* D->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting potential inhibition and slow steps.

Influence of Key Parameters on Reaction Outcome

G Yield Reaction Yield Catalyst Catalyst & Ligand (Activity, Stability) Catalyst->Yield affects oxidative addition & reductive elimination Base Base (Strength, Solubility) Catalyst->Base Base->Yield affects transmetalation & side reactions Solvent Solvent (Polarity, Biphasic) Base->Solvent Solvent->Yield affects solubility & reaction rates Solvent->Catalyst Temp Temperature & Time (Kinetics) Temp->Yield affects kinetics & side reactions

Caption: Interdependence of key reaction parameters that collectively determine the success of the coupling.

References

Technical Support Center: 6-Bromo-4-methylpyridin-3-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common side products encountered during palladium-catalyzed cross-coupling reactions of 6-Bromo-4-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The most frequently encountered side products, regardless of the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), are typically:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom to form 4-methylpyridin-3-amine.

  • Homocoupling: Dimerization of the coupling partners. This can result in the formation of symmetrical biaryls from boronic acids in Suzuki reactions or symmetrical diynes in Sonogashira reactions.[1]

  • Protodeboronation (Suzuki specific): Replacement of the boronic acid group with a hydrogen atom, which is particularly common with heteroaryl boronic acids.[2]

Q2: What causes the formation of the hydrodehalogenation side product?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[3] This can be caused by several factors, including:

  • The presence of hydride sources in the reaction mixture. Solvents like DMF and alcohols can sometimes act as hydride donors.[3]

  • Certain bases or additives.

  • Inefficient reductive elimination of the desired product from the palladium center, leading to alternative decomposition pathways.

Q3: How can I minimize the homocoupling of my boronic acid in a Suzuki reaction?

A3: Homocoupling of boronic acids is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[1] To minimize this side reaction:

  • Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen.[2] A common method is to subject the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[5]

  • Controlled Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the rate of homocoupling. Using a stoichiometry closer to 1:1.1 (aryl halide to boronic acid) is advisable.[5]

Q4: My Sonogashira coupling is producing significant amounts of alkyne homocoupling (Glaser coupling) product. How can I prevent this?

A4: Alkyne homocoupling in Sonogashira reactions is a well-known side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To suppress this:

  • Strictly Anaerobic Conditions: The rigorous exclusion of oxygen is critical. Ensure all reagents and solvents are deoxygenated and the reaction is run under a positive pressure of an inert gas.

  • Copper-Free Conditions: In some cases, running the reaction in the absence of a copper co-catalyst can prevent homocoupling, although this may require a more active palladium catalyst or different reaction conditions.[6]

  • Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Triethylamine is commonly used as both a base and a solvent.[5]

Q5: In a Buchwald-Hartwig amination, I'm observing low conversion and some hydrodehalogenation. What should I check first?

A5: For Buchwald-Hartwig aminations, low conversion and hydrodehalogenation often point to issues with the catalyst system or reaction conditions.[7] Key factors to consider are:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is crucial. These ligands promote the desired reductive elimination step and can minimize side reactions.[3][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. Ensure the base is fresh and anhydrous.[7][9]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Proper Schlenk line or glovebox techniques are essential.[7]

Troubleshooting Guides

Issue 1: High Levels of Hydrodehalogenation Side Product

If you are observing a significant peak corresponding to 4-methylpyridin-3-amine in your reaction analysis, follow this troubleshooting workflow.

G start High Hydrodehalogenation Observed check_hydride Check for Hydride Sources (e.g., alcohol, DMF) start->check_hydride change_solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) check_hydride->change_solvent Present check_base Evaluate Base check_hydride->check_base Absent change_solvent->check_base change_base Use Weaker/Non-coordinating Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base check_ligand Optimize Ligand change_base->check_ligand change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_ligand->change_ligand lower_temp Lower Reaction Temperature change_ligand->lower_temp end Problem Resolved lower_temp->end

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Issue 2: Excessive Homocoupling in Suzuki Reaction

If the formation of biaryl from your boronic acid starting material is reducing your yield, consider the following steps.

G start High Boronic Acid Homocoupling check_atmosphere Verify Inert Atmosphere (Degassing Technique) start->check_atmosphere improve_degassing Improve Degassing (e.g., Subsurface Sparge) check_atmosphere->improve_degassing Inadequate check_catalyst Check Palladium Source check_atmosphere->check_catalyst Adequate improve_degassing->check_catalyst use_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->use_pd0 Using Pd(II) check_stoichiometry Review Stoichiometry check_catalyst->check_stoichiometry Using Pd(0) use_pd0->check_stoichiometry adjust_stoichiometry Reduce Boronic Acid Excess (e.g., to 1.1 equiv) check_stoichiometry->adjust_stoichiometry end Problem Resolved adjust_stoichiometry->end

Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the formation of side products. The following table summarizes general trends observed for minimizing common impurities.

ParameterCondition to Minimize HydrodehalogenationCondition to Minimize Homocoupling (Suzuki)
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)[3]Standard ligands are often sufficient if other parameters are controlled.
Palladium Source Highly active catalyst to promote fast coupling.Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is preferred over Pd(II).[5]
Base Weaker, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃).[3]Standard inorganic bases (e.g., K₂CO₃, K₃PO₄) are effective.[10]
Solvent Aprotic solvents (e.g., Toluene, Dioxane). Avoid DMF, alcohols.[3]Aprotic solvents are standard. Must be rigorously degassed.
Atmosphere Inert atmosphere is standard.Strict exclusion of oxygen is critical.[1]
Temperature Lowering temperature may help if reductive elimination is slow.[5]Lowering temperature can sometimes reduce homocoupling rates.[5]

Experimental Protocols

Protocol 1: Suzuki Coupling with Minimized Side Products

This protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize hydrodehalogenation and homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[4]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[4]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Workflow for Reaction Analysis by GC-MS

To accurately quantify the ratio of desired product to side products, a robust analytical method is necessary.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Aliquot Crude Reaction Mixture (50 µL) p2 Dilute with Solvent (e.g., 1 mL EtOAc) p1->p2 p3 Add Internal Standard (e.g., Dodecane) p2->p3 p4 Filter through Silica Plug (Optional) p3->p4 a1 Inject Sample p4->a1 a2 Run GC Program (e.g., 80-280 °C ramp) a1->a2 a3 Acquire Mass Spectra (EI Mode, 50-500 m/z) a2->a3 d1 Identify Peaks (Retention Time & Mass Spectra) a3->d1 d2 Integrate Peak Areas (Product vs. Side Products) d1->d2 d3 Calculate Relative Ratios d2->d3

Caption: General workflow for GC-MS analysis of cross-coupling reactions.[3]

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 3-Amino-6-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 3-Amino-6-bromo-4-methylpyridine. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, and optimized experimental protocols to help you achieve a successful C-N coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with 3-Amino-6-bromo-4-methylpyridine is not proceeding, or the yield is very low. What are the most common causes?

A1: Failure of the Buchwald-Hartwig amination with this substrate can stem from several factors. The most common issues are related to the choice of catalyst, ligand, base, and solvent, as well as the overall reaction setup. The inherent properties of 3-Amino-6-bromo-4-methylpyridine, being both a nucleophile (the amino group) and an electrophile (the bromo group), can also lead to side reactions or catalyst inhibition.

Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical for a successful reaction.[1][2] For electron-rich and heterocyclic substrates like aminopyridines, bulky and electron-rich ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[1][2]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically used.[3] The choice of base can significantly influence the reaction rate and the prevalence of side reactions.

  • Solvent Quality: Anhydrous and deoxygenated solvents are essential for the stability of the palladium catalyst.[4][5] The presence of water or oxygen can lead to catalyst decomposition and the formation of unwanted byproducts.

  • Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[6][7]

  • Substrate Purity: Impurities in the 3-Amino-6-bromo-4-methylpyridine or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity.

Q2: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

A2: With a substrate like 3-Amino-6-bromo-4-methylpyridine, several side reactions can occur:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This is often a result of β-hydride elimination, which can compete with reductive elimination.[1]

  • Self-Coupling/Polymerization: The amino group of one molecule can react with the bromo group of another, leading to oligomers or polymers.

  • Catalyst Inhibition: The amino group on the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1]

To minimize these side reactions:

  • Optimize Ligand Choice: Sterically hindered biaryl phosphine ligands can favor the desired reductive elimination over side reactions.[1][2]

  • Control Stoichiometry: Using a slight excess of the amine coupling partner can help to outcompete the self-coupling of the aminobromopyridine.

  • Lower Reaction Temperature: If side reactions are significant, lowering the temperature may help to improve selectivity, although it may also slow down the desired reaction.[7]

Q3: Which catalyst and ligand combination is recommended for the amination of 3-Amino-6-bromo-4-methylpyridine?

A3: For challenging substrates such as aminopyridines, specific catalyst and ligand systems have been developed. While the optimal choice can be substrate-dependent, a good starting point is to use a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst, in combination with a bulky, electron-rich phosphine ligand.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystProvides a reliable source of Pd(0). Pre-catalysts can offer faster reaction initiation.
Ligand Xantphos, RuPhos, or BrettPhosThese bulky, electron-rich ligands have shown success with heteroaromatic amines and can help to prevent catalyst deactivation.[8][9][10]

Q4: What is the best choice of base and solvent for this reaction?

A4: The base and solvent system must be compatible with the substrates and the catalyst.

  • Base: A strong, non-nucleophilic base is preferred. Common choices include:

    • Cesium Carbonate (Cs₂CO₃): Often a good choice for aminopyridine couplings.[6]

    • Sodium tert-butoxide (NaOtBu): A stronger base that can be very effective, but may not be compatible with base-sensitive functional groups.[3]

  • Solvent: Anhydrous, aprotic solvents are typically used.

    • Toluene or Dioxane: These are the most common solvents for Buchwald-Hartwig reactions.[4][5][6] Ensure they are thoroughly dried and degassed before use.

Experimental Protocols

Below is a generalized experimental protocol for the Buchwald-Hartwig amination of 3-Amino-6-bromo-4-methylpyridine. This should be considered a starting point, and optimization may be necessary.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: Add 3-Amino-6-bromo-4-methylpyridine (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions and outcomes for Buchwald-Hartwig aminations of similar heteroaromatic amines, providing a basis for optimization.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
3-Bromo-4-indolylmaleimide2-AminopyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Toluene100Good to Excellent[6]
2-BromopyridineVolatile AminesPd(OAc)₂dpppNaOtBuToluene8055-98[3]
Aryl HalidesPrimary AnilinesBrettPhos Pd G3BrettPhos-Lipids-94-99[10]
HalopyridinesAminothiophenesPd(OAc)₂XantphosCs₂CO₃---[11]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_adduct->Amido_complex Deprotonation (-HX, Base) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Failed Buchwald-Hartwig Reaction

Troubleshooting_Workflow Start Reaction Failed (Low or No Yield) Check_Reagents Check Purity and Integrity of Starting Materials & Reagents Start->Check_Reagents Check_Setup Verify Inert Atmosphere (Anhydrous, O₂-free) Check_Reagents->Check_Setup Reagents OK Screen_Ligands Screen Different Bulky Phosphine Ligands (e.g., Xantphos, RuPhos) Check_Setup->Screen_Ligands Setup OK Screen_Bases Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) Screen_Ligands->Screen_Bases No Improvement Success Successful Reaction Screen_Ligands->Success Improvement Screen_Solvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Improvement Optimize_Temp Optimize Reaction Temperature Screen_Solvents->Optimize_Temp No Improvement Screen_Solvents->Success Improvement Optimize_Temp->Success Improvement

References

Technical Support Center: Optimization of Catalyst and Ligand for 6-Bromo-4-methylpyridin-3-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylpyridin-3-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?

A1: Low conversion or reaction failure is a common challenge with this substrate due to its electronic properties. Key factors to investigate include:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring and the lone pair of electrons on the exocyclic amino group can coordinate with the palladium catalyst.[1] This can lead to the formation of inactive catalyst species, effectively poisoning the reaction.

  • Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond, making the crucial oxidative addition step of the catalytic cycle more difficult.[1]

  • Suboptimal Reagents: The purity and stability of all reagents are critical. Boronic acids, for example, can degrade via protodeboronation, and solvents must be anhydrous and thoroughly degassed to prevent oxidation of the catalyst.[2]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: Several side reactions can compete with your desired coupling reaction. Here’s how to address them:

  • Protodeboronation: This is the hydrolysis of the boronic acid. To minimize it, use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters).[1][3]

  • Dehalogenation: The bromo group is prematurely replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[1] Screening different bases and solvents can help mitigate this issue.[1]

  • Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen.[1] Ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][4] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling.[1]

Q3: How do I choose the optimal catalyst and ligand for my reaction?

A3: The choice is critical and substrate-dependent. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are generally more effective as they promote the oxidative addition and reductive elimination steps.

  • For Suzuki-Miyaura Coupling (C-C bond formation): Consider starting with ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] Modern pre-catalysts (e.g., XPhos Pd G3/G4) can also provide a more active and stable catalytic species.[3][5]

  • For Buchwald-Hartwig Amination (C-N bond formation): This reaction class almost exclusively requires bulky, electron-rich ligands. Xantphos, XPhos, and BrettPhos are excellent candidates.[6][7][8]

Q4: Can the free amino group interfere with the reaction? Should I protect it?

A4: Yes, the free amino group can interfere by coordinating with the palladium catalyst.[1] While many protocols for unprotected aminopyridines exist, they often rely on specific bulky ligands to create a steric shield around the metal center, preventing this unwanted coordination. If optimization of the catalyst system fails, protecting the amine (e.g., as a Boc-carbamate) is a viable, albeit longer, alternative.[1]

Data Presentation: Catalyst and Ligand Screening

The following tables summarize typical reaction conditions and yields for coupling reactions with structurally similar aminopyridines. These should serve as a starting point for optimization.

Table 1: Catalyst & Ligand Screening for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ (5) - K₃PO₄ (2) 1,4-Dioxane/H₂O (4:1) 85-95 15+ 60-85
Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ (2) Toluene/H₂O (4:1) 100 12 Moderate
Pd₂(dba)₃ (1.5) SPhos (3.6) K₃PO₄ (2) Toluene 100 18 High

(Data adapted from literature for a similar substrate. Yields are qualitative descriptions from the source and depend on the specific arylboronic acid used)[3]

Table 2: Catalyst System Performance for Buchwald-Hartwig Amination of 4-bromo-7-azaindoles

Pd Source Ligand Base Solvent Yield (%)
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane ~88
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane ~85
Pd₂(dba)₃ SPhos Cs₂CO₃ Dioxane ~60
Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane ~62

(Data adapted from a study on a related heterocyclic system, demonstrating ligand effectiveness)[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

    • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[9]

    • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling with a primary or secondary amine and requires careful exclusion of air and moisture.

  • Materials:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • Palladium Source (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos or Xantphos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

    • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the palladium source, ligand, and base to a dry Schlenk flask.[9]

    • Add the anhydrous, degassed solvent and stir for several minutes.

    • Add this compound and the amine coupling partner.

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate under reduced pressure, and purify the residue by flash column chromatography.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Base (Substrate, Coupling Partner, Base) atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere catalyst 3. Add Catalyst & Ligand atmosphere->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat quench 6. Cool & Quench Reaction heat->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Generalized workflow for cross-coupling reactions.

Troubleshooting_Flowchart start Start: Low Yield or No Reaction check_reagents Check Reagent Quality & Purity (Substrate, Boronic Acid, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Evaluate Catalyst System (Pd Source & Ligand) reagents_ok->check_catalyst Yes remedy_reagents Action: • Use fresh/purified reagents • Use boronic esters • Dry solvents & base reagents_ok->remedy_reagents No catalyst_ok System Optimal? check_catalyst->catalyst_ok check_conditions Assess Reaction Conditions (Temp, Time, Solvent, Degassing) catalyst_ok->check_conditions Yes remedy_catalyst Action: • Screen bulky, e⁻ rich ligands (SPhos, XPhos, Xantphos) • Use a pre-catalyst • Increase catalyst loading catalyst_ok->remedy_catalyst No conditions_ok Conditions OK? check_conditions->conditions_ok remedy_conditions Action: • Ensure thorough degassing • Optimize temperature • Screen solvents & bases conditions_ok->remedy_conditions No success Problem Solved conditions_ok->success Yes remedy_reagents->check_reagents remedy_catalyst->check_catalyst remedy_conditions->check_conditions

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Purification of 6-Bromo-4-methylpyridin-3-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-4-methylpyridin-3-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My crude reaction mixture is a dark, oily residue after work-up. How should I proceed with purification?

A1: An oily crude product can be challenging but is a common issue. Here’s how to approach it:

  • Initial Analysis: Before attempting large-scale purification, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC). This will help you to visualize the number of components and estimate the polarity of the desired product versus the impurities.

  • Column Chromatography: Column chromatography is often the most effective method for purifying oily residues.[1] You can directly adsorb the oil onto a small amount of silica gel and dry-load it onto the column. Alternatively, dissolve the oil in a minimal amount of a suitable solvent like dichloromethane and load it onto the column.

  • Solvent System: A common eluent system for this type of compound is a gradient of ethyl acetate in hexane or petroleum ether.[2][3][4] Start with a low polarity mixture and gradually increase it.

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the product and major impurities?

A2: Identifying the components in your crude mixture is crucial for an effective purification strategy.

  • Reference Spotting: If available, spot a reference standard of pure this compound alongside your crude mixture on the TLC plate.

  • Impurity Identification: Common impurities in the synthesis of this compound include unreacted starting material (4-methylpyridin-3-amine) and di-brominated side products.[3] The starting amine is typically more polar than the brominated product, while di-brominated impurities are generally less polar.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots on the TLC plate.[5] Staining with potassium permanganate or iodine can also be effective.

Q3: My primary impurity appears to be a di-brominated species. How can I effectively remove it?

A3: Di-brominated impurities are a common side product in bromination reactions of activated pyridine rings.[3]

  • Column Chromatography: Careful column chromatography is the most reliable method for separating mono- and di-brominated products.[6] The di-brominated species is typically less polar and will elute from the column before the desired mono-brominated product. Use a shallow gradient of your chosen eluent system to maximize separation.

  • Recrystallization: If the crude product is a solid and the di-brominated impurity is present in a small amount, recrystallization may be effective. You will need to screen for a suitable solvent system where the solubility of the two compounds is sufficiently different.

Q4: I am having difficulty achieving good separation during column chromatography. What are some common reasons for this?

A4: Poor separation in column chromatography can be frustrating. Here are some troubleshooting steps:

  • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks.[7] Uneven packing leads to channeling and poor separation.

  • Optimize Eluent System: The choice of eluent is critical. If the separation is poor, your eluent system may be too polar, causing all components to move too quickly. Try a less polar starting mixture or a shallower gradient. An optimal mobile phase should give your product an Rf value of around 0.2-0.3 on a TLC plate.[4]

  • Avoid Column Overloading: Do not load too much crude material onto the column.[1] A general rule of thumb is to use a ratio of silica gel to crude product of at least 50:1 by weight.

Q5: I have tried to recrystallize my crude product, but it either oils out or the yield is very low. What can I do?

A5: Recrystallization challenges can often be overcome with some adjustments:

  • Oiling Out: This happens when the solute is insoluble in the hot solvent at a temperature above its melting point. To remedy this, you can try using a larger volume of solvent, a different solvent system with a lower boiling point, or adding a co-solvent to increase the solubility at a lower temperature.

  • Low Yield: A low yield may indicate that your product is too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a solvent mixture. Cooling the solution slowly to room temperature before placing it in an ice bath can also improve crystal growth and yield.

Quantitative Data on Purification Methods

The following table provides a general comparison of expected outcomes for different purification methods for this compound. Actual values will vary depending on the specific reaction conditions and the impurity profile of the crude mixture.

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldNotes
Column Chromatography 60-85%>98%70-90%Most effective for removing a wide range of impurities, including isomers and di-brominated byproducts.[1]
Recrystallization 85-95%>99%75-95%Best for removing small amounts of impurities from a solid crude product. Requires careful solvent selection.

Note: Purity is typically determined by HPLC, GC-MS, or NMR analysis. Yields are highly dependent on the initial purity and experimental technique.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the starting eluent, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Monitor the collected fractions by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying solid crude this compound by recrystallization. A mixture of ethanol and water is often a good starting point for solvent screening.[3]

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end Final Product crude Crude Mixture tlc TLC Analysis crude->tlc Initial Assessment column Column Chromatography hplc_nmr HPLC/NMR Analysis column->hplc_nmr Purity Check recrystallization Recrystallization recrystallization->hplc_nmr tlc->column tlc->recrystallization pure_product Pure Product hplc_nmr->pure_product Final Confirmation

Caption: A generalized workflow for the purification of this compound.

troubleshooting_guide start Purification Issue oily_product Oily Crude Product? start->oily_product poor_separation Poor Column Separation? start->poor_separation recrystallization_fail Recrystallization Failure? start->recrystallization_fail oily_product->poor_separation No solution1 Use Column Chromatography (Dry or Wet Loading) oily_product->solution1 Yes poor_separation->recrystallization_fail No solution2 Check Column Packing Optimize Eluent Avoid Overloading poor_separation->solution2 Yes solution3 Adjust Solvent System Cool Slowly Use Seed Crystal recrystallization_fail->solution3 Yes

Caption: A troubleshooting guide for common purification challenges.

References

preventing protodeboronation with aminopyridine substrates in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in Suzuki-Miyaura coupling reactions involving aminopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., an aminopyridine boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product.[3] It also forms a byproduct that can complicate the purification process.[1]

Q2: Why are aminopyridine boronic acids, particularly 2-aminopyridine derivatives, highly susceptible to protodeboronation?

A2: Boronic acids containing a basic nitrogen atom, such as those derived from pyridine, exhibit unique decomposition pathways.[1][2] 2-Pyridylboronic acids are notoriously unstable because they can form a highly reactive zwitterionic intermediate, especially under neutral pH conditions.[1][2][3] This zwitterion can then undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[1][2] The proximity of the nitrogen atom in 2-substituted pyrimidines can also lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[4]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors can significantly impact the extent of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor.[1][5][6] For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at neutral pH due to the formation of the reactive zwitterion. Counterintuitively, both acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[1][2][3]

  • Base: While a base is required for the Suzuki coupling catalytic cycle, its choice is critical.[7] Strong bases can accelerate protodeboronation.[8]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[1][3][8]

  • Water: The presence of water, often used as a co-solvent, can serve as the proton source for the reaction.[1]

  • Catalyst System: The palladium catalyst and its associated ligands can influence the reaction rate. Bulky, electron-rich phosphine ligands, while often effective for promoting difficult couplings, can sometimes paradoxically accelerate protodeboronation.[1][9]

Q4: How can I quantify the extent of protodeboronation in my reaction?

A4: The most direct method is to monitor the reaction's progress over time using ¹H NMR spectroscopy. By adding a stable internal standard to the reaction mixture, you can take aliquots at different time points. The signals corresponding to the starting material, the desired product, and the protodeboronated byproduct can be integrated. Normalizing these integrals against the internal standard allows for the determination of their relative concentrations, enabling the calculation of conversion, yield, and the amount of material lost to protodeboronation.[1]

Troubleshooting Guide

Q5: My Suzuki reaction with an aminopyridine boronic acid has a low yield, and the major byproduct is the protodeboronated aminopyridine. What should I try first?

A5: The most effective initial strategy is to switch from the unstable free boronic acid to a more stable derivative.[8] These derivatives act as a "slow release" source of the boronic acid, keeping its instantaneous concentration low and thus minimizing the opportunity for protodeboronation.[1][2] Recommended alternatives include:

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that are excellent for slow-release strategies.[1][2][3]

  • Organotrifluoroborates (R-BF₃K): These potassium salts offer significantly increased stability compared to boronic acids and are effective at suppressing protodeboronation.[1][10][11]

  • Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are considerably more robust than the corresponding boronic acids and are a widely used alternative.[1][8][12]

Q6: I am already using an aminopyridine boronic acid pinacol ester and still observe significant protodeboronation. What are my next steps?

A6: If switching to an even more stable derivative like a MIDA boronate is not feasible, the next step is to optimize the reaction conditions. The goal is to accelerate the rate of the desired Suzuki coupling so that it significantly outpaces the protodeboronation side reaction.[1] Consider the following adjustments:

  • Use a Milder Base: Strong bases can promote the side reaction.[8] Switch to weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][12]

  • Lower the Temperature: If your catalyst is sufficiently active, reducing the reaction temperature can slow the rate of protodeboronation more than the desired coupling.[8]

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry dioxane, toluene) and an anhydrous base to minimize the primary proton source.[1]

  • Use a Highly Active Catalyst: Modern, highly active palladium precatalysts (e.g., Buchwald G3 precatalysts) can generate the active catalytic species rapidly, even at lower temperatures.[12][13] This promotes fast C-C bond formation, which can outcompete the C-B bond cleavage.[8]

Data Presentation

Table 1: Impact of Reaction Parameters on Protodeboronation of Aminopyridine Boronic Acids
ParameterConditionImpact on ProtodeboronationRecommended Action to Minimize Protodeboronation
Boron Reagent Free Boronic AcidHighSwitch to MIDA boronate, organotrifluoroborate, or pinacol ester.[1][2][8]
Base Strong (e.g., NaOH, KOH)HighUse weaker bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][8][12]
Temperature High (e.g., >100 °C)HighLower temperature (e.g., 60-80 °C), if catalyst activity permits.[1][8]
Solvent Protic or wet solventsHighUse anhydrous aprotic solvents (e.g., dioxane, toluene).[1]
Catalyst Low activity / Slow activationHighUse a highly active precatalyst for rapid coupling.[12][13]
pH (2-pyridyl) NeutralVery HighUse basic or acidic conditions to shift equilibrium from zwitterion.[1][2][3]
Table 2: Comparison of Boron Reagents for Suppressing Protodeboronation
Boron ReagentStructureRelative StabilityKey Advantage
Boronic Acid R-B(OH)₂LowCommercially available, traditional reagent.
Pinacol Ester R-B(pin)MediumMore stable than boronic acid, common alternative.[1][12]
Organotrifluoroborate [R-BF₃]KHighHigh stability, often crystalline and easy to handle.[1][11]
MIDA Boronate R-B(MIDA)Very HighExceptionally stable; enables "slow release" of boronic acid.[1][2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Aminopyridine MIDA Boronate

This protocol is a starting point and may require optimization for specific substrates.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the aminopyridine MIDA boronate (1.2–1.5 equiv.), and a suitable anhydrous base (e.g., K₃PO₄, 3.0 equiv.).[1]

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-5 mol%).[12]

  • Add the degassed, anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.[1]

Reaction Execution and Workup:

  • Heat the sealed reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60–80 °C) and stir vigorously.[1][8]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method for Quantifying Protodeboronation using ¹H NMR
  • Sample Preparation: In a typical reaction setup, include a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean signal in a non-interfering region of the ¹H NMR spectrum.

  • Reaction Monitoring: At various time points (e.g., t=0, 1h, 4h, 24h), carefully remove a small aliquot from the reaction mixture under an inert atmosphere. Quench the aliquot by diluting it with a suitable deuterated solvent (e.g., CDCl₃) and filter it through a small plug of silica in a pipette to remove palladium residues.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Identify the characteristic signals for the aryl halide starting material, the desired coupled product, and the protodeboronated aminopyridine byproduct.

    • For each time point, integrate the signal of the internal standard and the characteristic signals for the reaction components.

    • Normalize the integrals of the reaction components against the integral of the internal standard to determine their relative concentrations over time. This allows for the calculation of reaction rates and the quantification of material lost to protodeboronation.[1]

Visualizations

G cluster_cycle Catalytic Cycle Ar_X Aminopyridine-X (Aryl Halide) OA Oxidative Addition [Pd(0) -> Pd(II)] Ar_X->OA Ar_B Ar'-B(OR)₂ (Boron Reagent) TM Transmetalation Ar_B->TM Side_Product Aminopyridine-H (Side Product) Ar_B->Side_Product Protodeboronation (H⁺ Source, Base, Heat) OA->TM [Ar-Pd-X] RE Reductive Elimination TM->RE [Ar-Pd-Ar'] RE->OA Pd(0) regenerated Desired_Product Aminopyridine-Ar' (Desired Product) RE->Desired_Product

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Troubleshooting_Workflow cluster_solutions Recommended Actions cluster_optimization Optimization Steps start Low Yield & High Protodeboronation Observed q1 Are you using a free boronic acid? start->q1 change_boron Switch to a stable derivative: - MIDA Boronate - Organotrifluoroborate - Pinacol Ester q1->change_boron Yes optimize_conditions Optimize Reaction Conditions q1->optimize_conditions No end Improved Yield change_boron->end base Use Milder Base (K₃PO₄, Cs₂CO₃) optimize_conditions->base catalyst Use Highly Active Precatalyst (e.g., G3) base->catalyst conditions Lower Temperature & Use Anhydrous Solvent catalyst->conditions conditions->end

Caption: Troubleshooting workflow for addressing protodeboronation.

Zwitterion_Mechanism cluster_main Protodeboronation of 2-Pyridylboronic Acid (Neutral pH) cluster_inhibition Inhibition of Decomposition start_acid 2-Pyridylboronic Acid zwitterion Zwitterionic Intermediate (Highly Reactive) start_acid->zwitterion Equilibrium at neutral pH acid_eq Protonated Species (Less Reactive) start_acid->acid_eq + H⁺ (Acidic pH) base_eq Boronate Species (Less Reactive) start_acid->base_eq + OH⁻ (Basic pH) product Protodeboronated Product + B(OH)₃ zwitterion->product Unimolecular Fragmentation

Caption: Zwitterion-mediated protodeboronation of 2-pyridylboronic acid.

References

Technical Support Center: Managing Palladium Catalyst Inhibition by Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. The inherent properties of aminopyridines, specifically the coordinating pyridine nitrogen, can often lead to catalyst inhibition and low reaction yields.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with an aminopyridine substrate failing or giving low yields?

A1: Low conversion or reaction failure in cross-coupling reactions with aminopyridines is a common problem primarily attributed to catalyst inhibition.[1] The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, forming inactive catalyst species and hindering the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem" when the amino group is at the 2-position. Other contributing factors can include suboptimal reaction conditions, poor reagent quality, or an inappropriate choice of ligand and base.[2]

Q2: How does the position of the amino group on the pyridine ring affect the reaction?

A2: The position of the amino group significantly influences the substrate's ability to inhibit the palladium catalyst. 2-Aminopyridines are particularly challenging due to the proximity of the amino and pyridine nitrogen atoms, which can act as a chelating ligand, strongly binding to the palladium and deactivating it.[3] 3-Aminopyridines and 4-aminopyridines can also inhibit the catalyst, but the effect is often less pronounced.

Q3: What is the general mechanism of catalyst inhibition by aminopyridines?

A3: The primary mechanism of inhibition involves the coordination of the pyridine nitrogen to the palladium(0) or palladium(II) center. This coordination can lead to the formation of stable, off-cycle complexes that do not readily participate in the catalytic cycle, thereby reducing the concentration of the active catalyst. In some cases, the aminopyridine can act as a bidentate ligand, further stabilizing the inactive palladium complex.

Q4: Can the choice of palladium precursor impact the reaction outcome?

A4: Yes, the choice of palladium precursor can be important. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, well-defined palladium precatalysts can offer advantages.[4][5][6][7][8] These precatalysts are air- and moisture-stable Pd(II) sources that are readily activated in situ to the active Pd(0) species, often leading to more reproducible results and higher activity, especially for challenging substrates like aminopyridines.[4][6][9]

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Strategy
Catalyst Inhibition - Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[9][10][11] These ligands can promote the desired catalytic steps while discouraging catalyst-inhibitor complex formation. N-heterocyclic carbene (NHC) ligands can also be effective.[12] - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
Suboptimal Base - Base Screening: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[13][14] The strength and solubility of the base can significantly impact the reaction. For sensitive substrates, weaker bases might be necessary.
Poor Solvent Choice - Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often used to dissolve both the organic substrate and the inorganic base.[13][15] The ratio may need to be optimized.
Reagent Quality - Purity Check: Ensure the purity of the aminopyridine halide and the boronic acid/ester. Impurities can poison the catalyst. - Protodeboronation: Use boronic esters (e.g., pinacol esters) to minimize protodeboronation, a common side reaction with electron-rich or heteroaromatic boronic acids.[2]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Strategy
Strong Catalyst Inhibition - Ligand Choice is Key: For aminopyridines, bulky biarylphosphine ligands like Xantphos, XPhos, RuPhos, or BrettPhos are often essential.[9][10][11][16][17] These ligands have been shown to be effective for challenging amination reactions. - Use of Precatalysts: Employing palladium precatalysts can lead to more consistent and higher yields.[9]
Incorrect Base - Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[11][16] The choice of base can be solvent-dependent.[18][19]
Volatile Amine - Sealed Reaction Vessel: When using volatile amines as coupling partners, performing the reaction in a sealed tube is recommended to prevent their evaporation.[20][21]
Reaction Temperature - Temperature Optimization: While heating is often required (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition.[22]
Issue 3: Stalled Sonogashira Coupling
Possible Cause Troubleshooting Strategy
Catalyst Deactivation - Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen).[2][23] - Ligand Selection: Triphenylphosphine (PPh₃) is a common ligand, but other phosphine ligands can be screened for improved performance.[24]
Copper Co-catalyst Issues - Copper Source: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is fresh and of high quality. The formation of a black precipitate can sometimes indicate issues with the palladium or copper species.[25]
Ineffective Base - Amine Base/Solvent: An amine base, such as triethylamine (Et₃N) or diethylamine (Et₂NH), is typically used and can often serve as the solvent as well.[25][26]
Low Boiling Point Alkyne - Sealed Vessel/Condenser: If using a volatile terminal alkyne, ensure the reaction is performed in a sealed vessel or with an efficient condenser to prevent its loss.[25]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with aminopyridine substrates. This data is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateBoronic AcidCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90
3-BromopyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495
3-BromopyridinePhenylboronic AcidPEPPSI-IPrCs₂CO₃t-AmylOH100298

Data is compiled from various sources and may not represent direct comparative studies.[12][14][15]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSTHF651683
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos PrecatalystLiHMDSTHF651678
2-BromopyridinesVarious AminesPd₂(dba)₃ / BINAPNaOt-BuToluene110-High

Data is compiled from various sources and may not represent direct comparative studies.[9][27]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine

Terminal AlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
PhenylacetylenePdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100392
1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388

Data adapted from a study on 2-amino-3-bromopyridines.[24][28]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine
  • Reaction Setup: To a dry Schlenk flask, add the aminobromopyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂/SPhos, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14][15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aminobromopyridine
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.5 equiv.) to a dry Schlenk tube.

  • Catalyst Formation: Add the anhydrous, degassed solvent (e.g., toluene or THF) and stir for a few minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add the aminobromopyridine (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[16][22]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[16][29]

Protocol 3: General Procedure for Sonogashira Coupling of an Aminobromopyridine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aminobromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., DMF or Et₃N), followed by the amine base (if not used as the solvent, e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.[23][24]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[2]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the amine hydrohalide salt.[23]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash chromatography.[2]

Visualizations

Catalyst_Inhibition Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Aminopyridine Complex (Off-Cycle) Active_Catalyst->Inactive_Complex Coordination (Inhibition) Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Aminopyridine Aminopyridine Substrate Aminopyridine->Inactive_Complex Catalytic_Cycle->Active_Catalyst Regenerates Product Coupling Product Catalytic_Cycle->Product

Mechanism of Aminopyridine Inhibition

Troubleshooting_Workflow Start Low Yield with Aminopyridine Substrate Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Ligand Use Bulky, Electron-Rich Phosphine Ligand Check_Catalyst->Ligand Precatalyst Consider Palladium Precatalyst Check_Catalyst->Precatalyst Base_Solvent Screen Base and Solvent System Check_Conditions->Base_Solvent Temp_Time Adjust Temperature and Reaction Time Check_Conditions->Temp_Time Purity Ensure High Purity of Starting Materials Check_Reagents->Purity Inert Maintain Rigorous Inert Atmosphere Check_Reagents->Inert Success Improved Yield Ligand->Success Failure Still Low Yield Ligand->Failure Precatalyst->Success Precatalyst->Failure Base_Solvent->Success Base_Solvent->Failure Temp_Time->Success Temp_Time->Failure Purity->Success Purity->Failure Inert->Success Inert->Failure

Troubleshooting Aminopyridine Couplings

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inhibition Aminopyridine Coordination (Inhibition) Pd0->Inhibition PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdII->Inhibition PdAmine [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR₂)L_n Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Catalytic Cycle

References

column chromatography conditions for purifying 6-Bromo-4-methylpyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Bromo-4-methylpyridin-3-amine and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: The most common and effective method for purifying this compound and its derivatives is column chromatography on silica gel.[1][2][3][4] Gradient elution with a mobile phase consisting of a non-polar solvent like hexane and a polar solvent like ethyl acetate is typically employed.[1][3]

Q2: What are the typical impurities encountered during the synthesis of these compounds?

A2: Common impurities may include unreacted starting materials, over-brominated or under-brominated species, and other positional isomers. The specific impurities will heavily depend on the synthetic route used.

Q3: How can I monitor the progress of the purification?

A3: The progress of the column chromatography should be monitored using Thin Layer Chromatography (TLC).[3][4] This will help in identifying the fractions containing the desired pure compound. The optimal solvent system for the column is often determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the product.[5]

Q4: My compound is streaking or tailing on the silica gel column. What can I do?

A4: Peak tailing is a common issue when purifying amines on silica gel, which is acidic.[6][7] This is due to the interaction between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, can be added to the eluent (e.g., 0.1-1%).[8][9]

Q5: My compound appears to be degrading on the silica gel column. What are the alternatives?

A5: If your compound is unstable on silica gel, you can consider using a more inert stationary phase.[10] Options include:

  • Alumina (basic or neutral): This can be a good alternative for basic compounds.

  • Amine-functionalized silica: This stationary phase is designed to improve the chromatography of basic compounds.[9]

  • Reversed-phase chromatography: Using a C18 column with a mobile phase like acetonitrile/water may be a suitable option for these polar compounds.[7][8]

Experimental Protocols

A general experimental protocol for the purification of a this compound derivative by column chromatography is provided below. Note: This is a generalized procedure and may require optimization for specific derivatives.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[1][3] The specific gradient will depend on the polarity of the target compound and impurities.

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[3][4]

Data Presentation

The following tables summarize typical conditions for column chromatography of brominated pyridine amine derivatives.

Table 1: Stationary and Mobile Phases

Stationary PhaseMobile Phase SystemAdditivesSuitable for
Silica GelHexane / Ethyl AcetateNoneGeneral purification.[1][3]
Silica GelDichloromethane / MethanolTriethylamine (TEA) or Ammonium Hydroxide (NH4OH)Amines prone to tailing.[7][8]
Alumina (Basic/Neutral)Hexane / Ethyl AcetateNoneAcid-sensitive amines.
Amine-Functionalized SilicaHexane / Ethyl AcetateNoneImproved peak shape for basic compounds.[9]
Reversed-Phase (C18)Acetonitrile / WaterTriethylamine (TEA) or Formic Acid (FA)Polar amines.[8]

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Optimize the eluent composition using TLC. Aim for a larger difference in Rf values between the desired compound and impurities.
Column overloading.Use a larger column or load less crude material.[5]
Peak Tailing Interaction of the basic amine with acidic silica.Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent.[8][9]
Use an alternative stationary phase like alumina or amine-functionalized silica.[7][9]
Compound Elutes Too Quickly Eluent is too polar.Start with a less polar solvent system and use a shallower gradient.[5]
Compound Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a system like Dichloromethane/Methanol might be necessary.
Compound decomposition on silica.Test the stability of your compound on a TLC plate.[10] If it decomposes, use a more inert stationary phase like alumina or consider reversed-phase chromatography.[10]

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load Dissolve Dissolve Crude Product Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound derivatives by column chromatography.

References

Technical Support Center: High-Purity Recrystallization of 3-Amino-6-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the recrystallization of 3-Amino-6-bromo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 3-Amino-6-bromo-4-methylpyridine?

Q2: My compound "oils out" during the cooling process instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, is a common issue with amine compounds. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature gradually before transferring it to an ice bath.

  • Reducing supersaturation: Add a small amount of the hot solvent to the solution to slightly decrease the concentration.

  • Using a seed crystal: Introduce a small crystal of the pure compound to the solution as it cools to induce crystallization.

  • Scratching the flask: Gently scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites.

Q3: The recovery of my purified 3-Amino-6-bromo-4-methylpyridine is very low. How can I improve the yield?

A3: Low recovery can result from several factors. To improve your yield:

  • Use the minimum amount of hot solvent: Using an excess of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

  • Ensure complete cooling: Allow the flask to cool in an ice bath for a sufficient amount of time to maximize crystal precipitation.

  • Minimize transfers: Each transfer of the solution or crystals can lead to material loss.

  • Second crop of crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If the recrystallized product remains colored, it is likely due to the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 3-Amino-6-bromo-4-methylpyridine.

Issue Potential Cause(s) Recommended Solution(s)
Compound will not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at high temperatures.Try a more polar solvent or a different solvent system. Refer to the Solvent Selection Table below.
No crystals form upon cooling. The solution is too dilute (too much solvent was used). The solution is supersaturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal.
Crystals form too quickly. The solution is too concentrated. The cooling process is too rapid.Add a small amount of additional hot solvent. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Product is "oiling out". The cooling rate is too fast. The solution is highly supersaturated. The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to redissolve the oil, add a small amount of extra solvent, and cool slowly. Consider using a lower-boiling point solvent.
Low purity of the final product. Impurities co-precipitated with the product. Inefficient removal of the mother liquor.Ensure slow cooling to allow for selective crystallization. Wash the filtered crystals with a small amount of cold, fresh solvent.

Data Presentation

Table 1: Qualitative Solubility of 3-Amino-6-bromo-4-methylpyridine in Common Solvents

SolventSolubility at Room Temperature (20-25°C)Solubility at Boiling PointSuitability as a Recrystallization Solvent
WaterLowLow to MediumPotentially suitable in a mixed solvent system (e.g., with ethanol).
EthanolLow to MediumHighGood candidate for single-solvent recrystallization.
MethanolMediumHighMay result in lower recovery due to higher solubility at room temperature.
Ethyl AcetateLowHighGood candidate for single-solvent recrystallization.
TolueneLowMedium to HighGood candidate, especially for less polar impurities.
HexaneVery LowLowSuitable as an anti-solvent in a mixed solvent system.
AcetoneMediumHighMay result in lower recovery.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-Amino-6-bromo-4-methylpyridine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and a boiling chip. Heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Saturation: Continue to add the hot solvent dropwise until the compound just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven can be used for final drying.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude 3-Amino-6-bromo-4-methylpyridine in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude 3-Amino-6-bromo-4-methylpyridine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration to Remove Impurities dissolve->hot_filtration No decolorize->hot_filtration Yes cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end_product High-Purity 3-Amino-6-bromo-4-methylpyridine dry->end_product

Caption: A standard workflow for the recrystallization of 3-Amino-6-bromo-4-methylpyridine.

Troubleshooting_Recrystallization start Issue Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Recovery? start->low_yield solution_oiling Reheat, Add More Solvent, and Cool Slowly oiling_out->solution_oiling Yes solution_no_crystals Concentrate Solution or Induce Crystallization (Scratch/Seed) no_crystals->solution_no_crystals Yes solution_low_yield Use Minimum Hot Solvent, Ensure Complete Cooling, Collect Second Crop low_yield->solution_low_yield Yes

Caption: A troubleshooting guide for common recrystallization issues.

Technical Support Center: Troubleshooting and Prevention of Homocoupling and Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals in research, science, and drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during cross-coupling experiments, specifically homocoupling and dehalogenation.

Frequently Asked Questions (FAQs)

Homocoupling

Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?

A1: Homocoupling is a significant side reaction where two identical coupling partners react to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple, or in a Sonogashira coupling, two terminal alkynes can dimerize (this is often referred to as Glaser coupling).[1][2] This is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and often creates purification challenges due to the structural similarities between the homocoupled byproduct and the target molecule.[2]

Q2: What are the primary drivers of homocoupling?

A2: The main causes of homocoupling are the presence of oxygen and the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) state.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric reaction with the organometallic reagent to produce the homocoupled product.[2] In Sonogashira couplings, the copper(I) co-catalyst, in the presence of oxygen, is a primary cause of alkyne homocoupling.[1]

Q3: How can I minimize homocoupling in my Suzuki-Miyaura reaction?

A3: To minimize homocoupling in Suzuki-Miyaura reactions, it is crucial to rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[2] The choice of a pre-catalyst that readily forms the active Pd(0) species is also beneficial. Additionally, using bulky, electron-rich phosphine ligands can disfavor the pathways leading to homocoupling.

Dehalogenation

Q4: What is dehalogenation and what causes it?

A4: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the halogen atom on your electrophile (e.g., aryl halide) is replaced by a hydrogen atom.[3] This leads to the formation of a reduced, non-functionalized byproduct, thereby lowering the yield of your desired cross-coupled product.[3] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, including solvents (like alcohols or DMF), amine bases, or even trace amounts of water.[3]

Q5: Which reaction parameters have the most significant impact on dehalogenation?

A5: The choice of base, solvent, and ligand are all critical factors. Strong bases, particularly alkoxides, and solvents that can act as hydride donors (e.g., isopropanol, DMF) can exacerbate dehalogenation. The steric and electronic properties of the phosphine ligand also play a crucial role; bulky, electron-rich ligands often favor the desired reductive elimination over dehalogenation.

Q6: I'm observing significant dehalogenation in my Heck coupling. What should I try first?

A6: For Heck reactions, which are often run at higher temperatures, dehalogenation can be a common issue. A primary recommendation is to lower the reaction temperature if possible. Additionally, switching from an amine base, which can be a hydride source, to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can be effective.[3] Changing the solvent from something like DMF to a less reducible option like toluene or dioxane may also be beneficial.[3]

Troubleshooting Guides

Issue 1: Excessive Homocoupling Observed in a Suzuki-Miyaura Coupling

If you are observing a significant amount of homocoupled byproduct from your boronic acid reagent, follow this troubleshooting guide.

Troubleshooting Workflow for Homocoupling

start High Homocoupling Detected check_degassing Review Degassing Procedure start->check_degassing Is the reaction rigorously deoxygenated? check_catalyst Evaluate Palladium Source check_degassing->check_catalyst Yes solution Reduced Homocoupling check_degassing->solution No, improve degassing (e.g., freeze-pump-thaw) check_ligand Assess Ligand Choice check_catalyst->check_ligand Using Pd(II) precatalyst? check_catalyst->solution No, consider other factors check_base Optimize Base check_ligand->check_base Using bulky, e--rich ligand? check_ligand->solution No, switch to ligands like SPhos or XPhos check_base->solution Yes

Caption: A logical workflow to diagnose and resolve issues with homocoupling in Suzuki-Miyaura reactions.

1. Verify Degassing Technique:

  • Problem: Oxygen is a primary culprit in promoting homocoupling.

  • Solution: Ensure all solvents and reagents are thoroughly degassed. For sensitive reactions, consider switching from sparging with an inert gas to the more rigorous freeze-pump-thaw method.

2. Evaluate Palladium Source:

  • Problem: Pd(II) precatalysts can directly react with the boronic acid to form homocoupled products before the catalytic cycle is established.

  • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species.

3. Optimize Ligand Choice:

  • Problem: The ligand influences the stability and reactivity of the palladium center.

  • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can sterically hinder the formation of intermediates that lead to homocoupling.

4. Adjust Base and Solvent:

  • Problem: While less common for homocoupling, extreme conditions can play a role.

  • Solution: Use a weaker base if compatible with your system. Ensure the solvent is anhydrous and of high purity.

Issue 2: Significant Dehalogenation in a Palladium-Catalyzed Cross-Coupling Reaction

If you are observing a significant amount of the dehalogenated arene byproduct, consider the following steps.

Troubleshooting Workflow for Dehalogenation

start High Dehalogenation Detected check_base Review Base Selection start->check_base Is the base a potential hydride source? check_solvent Evaluate Solvent check_base->check_solvent Yes (e.g., alkoxide, amine) solution Reduced Dehalogenation check_base->solution No, consider other factors check_ligand Assess Ligand Choice check_solvent->check_ligand Is the solvent a potential hydride source? check_solvent->solution No check_temp Optimize Temperature check_ligand->check_temp Using bulky, e--rich ligand? check_ligand->solution No, switch to ligands like SPhos, XPhos check_temp->solution Yes

Caption: A systematic approach to troubleshooting dehalogenation in cross-coupling reactions.

1. Optimize the Base:

  • Problem: Amine bases and strong alkoxide bases can act as hydride sources.

  • Solution: Switch to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

2. Change the Solvent:

  • Problem: Solvents like alcohols and DMF can donate hydrides.

  • Solution: Use aprotic, non-polar solvents such as toluene, dioxane, or THF.

3. Screen Ligands:

  • Problem: The ligand may not be effectively promoting the desired reductive elimination.

  • Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).

4. Lower the Reaction Temperature:

  • Problem: Higher temperatures can accelerate the rate of dehalogenation.

  • Solution: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.

Data Presentation: Impact of Reaction Parameters on Side Product Formation

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired product versus the formation of homocoupling and dehalogenation byproducts.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield and Homocoupling

LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[4]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT295[4]
PPh₃ 4-BromotoluenePhenylboronic acid2.0 (Pd)Na₂CO₃Toluene/EtOH/H₂O801285[4]
dppf 4-IodotoluenePhenylboronic acid1.0 (Pd)K₂CO₃THF661292[4]

Table 2: Effect of Base and Solvent on Dehalogenation in Heck Coupling

Aryl HalideAlkeneBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)
4-BromoanisoleStyreneEt₃NDMF1007520
4-BromoanisoleStyreneK₂CO₃DMF100888
4-BromoanisoleStyreneK₂CO₃Toluene100925
1-Bromonaphthalenen-Butyl acrylateNaOAcDMAc1208015
1-Bromonaphthalenen-Butyl acrylateK₃PO₄Dioxane12090<5

Table 3: Minimizing Homocoupling in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Cross-Coupled Yield (%)Homocoupling Yield (%)
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT8515
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂/CuI (H₂ atm)Et₃NTHFRT>95<2
4-BromopyridinePhenylacetylenePd(PPh₃)₄/CuIPiperidineAcetonitrile60905
4-Iodo-N,N-dimethylanilineTMS-acetylenePd(PPh₃)₂Cl₂/CuI (H₂ atm)Et₃NTHFRT98~2

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized for substrates prone to hydrodehalogenation.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with Reduced Homocoupling

This protocol utilizes a dilute hydrogen atmosphere to suppress Glaser coupling.[5]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.01 mmol, 1 mol%)

  • CuI (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N, 5 mL, degassed)

  • A dilute mixture of H₂ in N₂ or Ar (e.g., 5% H₂)

Procedure:

  • To a Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Degas the flask by evacuating and backfilling with the H₂/inert gas mixture three times.

  • Add the degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring under the reducing atmosphere.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, evaporate the solvent.

  • Partition the residue between water and diethyl ether.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Heck Reaction with Minimized Dehalogenation

This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene, with measures to minimize the dehalogenation side product.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a dried Schlenk tube, combine the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed toluene and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Side Reactions

cluster_suzuki Suzuki-Miyaura Cycle cluster_homo Homocoupling Side Reaction cluster_dehalo Dehalogenation Side Reaction Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 Oxidation (O2) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) ArPd(II)(H)L2 ArPd(II)(H)L2 ArPd(II)(X)L2->ArPd(II)(H)L2 Hydride Source ArPd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar Ar-Ar Pd(II)X2->Ar-Ar 2 x Ar'B(OR)2 Ar-H Ar-H ArPd(II)(H)L2->Ar-H Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with competing homocoupling and dehalogenation pathways.

References

selecting the optimal base for Buchwald-Hartwig amination of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal base and troubleshooting the Buchwald-Hartwig amination of bromopyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of bromopyridines, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) to promote the desired catalytic cycle.[1] Catalyst Choice: Use pre-formed palladium catalysts (pre-catalysts) for more reproducible and active catalytic systems.[1]
Incorrect Base Selection: The strength and solubility of the base are crucial for the catalytic cycle.[2]Switch Base: If using a weak base, consider a stronger, non-nucleophilic base like LiHMDS or K₃PO₄.[2] Ensure the base is anhydrous.[2] For base-sensitive substrates, consider milder bases like Cs₂CO₃ or K₂CO₃.[3]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.[2]Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C.[2] Change Solvent: Toluene and dioxane are common choices; solvent polarity can influence catalyst activity.[2][4] Avoid chlorinated solvents, acetonitrile, or pyridine.[4] Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if more time is needed for completion.[2]
Poor Reagent Quality: Impurities in reagents or wet solvents can poison the catalyst.[1]Use Anhydrous & Degassed Solvents: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.[2] Purify Amine: Ensure the amine coupling partner is pure.[2]
Significant Side Product Formation (e.g., Hydrodehalogenation) Hydride Source: The palladium-aryl intermediate may react with a hydride source (e.g., from the solvent or impurities) instead of the amine.Use High-Purity Reagents: Ensure all reagents, especially boronic acids if used in a related reaction, are pure.[1] Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]
Reaction Stalls Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, leading to a sluggish or stalled reaction.[1]Ligand Screening: Use bulky, electron-rich phosphine ligands to prevent catalyst inhibition.[1] Catalyst Choice: Employ palladium pre-catalysts for a more active system.[1]
Inconsistent Results In situ Catalyst Formation: Generating the active Pd(0) species in situ can lead to variability.Use Pre-catalysts: Palladium pre-catalysts can provide more reproducible results.[1][4]
Base Particle Size: For solid inorganic bases, the particle size can affect the reaction rate.Grind the Base: Grinding inorganic bases before use can prevent clumping and improve reaction rates.[4] Agitation: Ensure vigorous stirring as dense inorganic bases can settle.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of base is best for the Buchwald-Hartwig amination of bromopyridines?

A1: The optimal base depends on the specific substrate and its functional groups.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often lead to higher reaction rates.[4][5] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[5]

  • Weak Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) offer broader functional group tolerance.[3][4] Reactions with weaker bases may require higher temperatures and catalyst loadings.[4]

  • Organic Bases: Organic bases like DBU can be used, offering a homogeneous and less harsh alternative, though optimization may be needed to achieve high yields.[3]

Q2: Why is my reaction with a bromopyridine failing when the same conditions work for a bromobenzene?

A2: The nitrogen atom in the pyridine ring can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This coordination competes with the desired catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary to shield the palladium center and favor the productive catalytic pathway.[1]

Q3: Can I use volatile amines in the Buchwald-Hartwig amination of bromopyridines?

A3: Yes, a practical method involves using sealed tubes to carry out the amination with volatile amines.[6][7] This approach provides an effective way to synthesize secondary and tertiary aminopyridines that are otherwise difficult to prepare.[6][7]

Q4: What is the role of the ligand in the reaction?

A4: The ligand is critical for a successful reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent catalyst deactivation by the pyridine nitrogen.[1][8]

Q5: What are some common palladium precursors for this reaction?

A5: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts.[4] Pre-catalysts are often preferred as they can lead to more reproducible and active catalytic systems by avoiding the need for in-situ reduction of Pd(II) to Pd(0).[1][4]

Quantitative Data

Table 1: pKa Values of Common Bases

The selection of a base with an appropriate pKa is crucial for efficient deprotonation of the amine without causing substrate decomposition.

BasepKa of Conjugate Acid (pKaH)TypeCommon Applications
Sodium tert-butoxide (NaOt-Bu)19[4][9]StrongGeneral use, high reaction rates[4]
Lithium bis(trimethylsilyl)amide (LiHMDS)~26StrongSubstrates with protic functional groups[5]
Sodium trimethylsilanolate (NaOTMS)11[4][9]ModerateBase-sensitive substrates[4][9]
Cesium carbonate (Cs₂CO₃)10[4][9]WeakGood solubility, base-sensitive substrates[4]
Potassium phosphate (K₃PO₄)~12.3WeakAlternative weak base for sensitive substrates[4]
Potassium carbonate (K₂CO₃)10.3WeakMilder conditions for sensitive substrates[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol provides a general starting point for the amination of bromopyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.1–1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) or Pd pre-catalyst (2-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)[1]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4–3.0 equiv)[1][10]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)[2][10]

Procedure:

  • To an oven-dried Schlenk tube or sealed tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.[1][10]

  • Seal the vessel, then evacuate and backfill with the inert gas (repeat this cycle three times).[1][10]

  • Add the bromopyridine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture. For volatile amines, this may require cooling the reaction vessel and adding the amine as a liquid or bubbling it through the solution.[7]

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd Catalyst, Ligand, and Base to Schlenk Tube prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Bromopyridine and Anhydrous Solvent prep2->prep3 prep4 Add Amine prep3->prep4 react1 Heat with Vigorous Stirring (80-110 °C) prep4->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool to Room Temperature and Quench react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: General workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [L-Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation -HX pd_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Analytical Methods for Purity Assessment of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 6-Bromo-4-methylpyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the quality and impurity profile of the subsequent products. High-Performance Liquid Chromatography (HPLC) is a principal technique for purity determination, valued for its high resolution and quantitative accuracy.[1] However, alternative methods such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also present viable, and sometimes advantageous, approaches.

This guide provides an objective comparison of these analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and comparative data to inform method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most prevalent method for the purity analysis of substituted pyridines due to its high resolving power, sensitivity, and suitability for non-volatile and thermally labile compounds.[1][2] A well-developed HPLC method can effectively separate this compound from its starting materials, by-products, and degradation products.

Experimental Protocol: Proposed RP-HPLC Method

This protocol is adapted from established methods for structurally similar compounds, such as 2-Amino-5-bromo-4-methylpyridine.[1]

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should not be more than 2.0%.

    • The theoretical plates for the main peak should be not less than 2000.

    • The tailing factor should be between 0.8 and 1.5.[1]

  • Analysis: Inject the sample solution and record the chromatogram. Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Reference Standard & Sample Dissolve Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Dilute Dilute to Final Concentration (e.g., 0.1 mg/mL) Dissolve->Dilute SystemSuitability System Suitability Test (Inject Standard 5x) Dilute->SystemSuitability Standard Sol. InjectSample Inject Sample Solution Dilute->InjectSample Sample Sol. SystemSuitability->InjectSample If SST Passes Chromatography Chromatographic Separation (C18 Column, Gradient Elution) InjectSample->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integrate Integrate Peak Areas Detection->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity determination of this compound.

Alternative Analytical Methods

While HPLC is a robust primary method, other techniques offer complementary information or advantages in specific contexts.

Gas Chromatography (GC)

GC is highly effective for analyzing volatile and thermally stable compounds.[3] For polar N-heterocycles like this compound, derivatization is often required to increase volatility and prevent peak tailing.

  • Experimental Protocol: Proposed GC-MS Method

    • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an anhydrous solvent like pyridine or acetonitrile.[4]

      • Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.

      • Add 100 µL of MSTFA.

      • Heat the mixture at 60-70 °C for 30 minutes.

    • Chromatographic Conditions:

      • Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

      • Detector: FID at 300 °C or MS (scan range 50-500 m/z).

    • Analysis: Purity is determined by area percent normalization. MS detection provides definitive identification of the main peak and any impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective qualitative or semi-quantitative method, ideal for reaction monitoring and preliminary purity checks.

  • Experimental Protocol: Proposed TLC Method

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 70:30 v/v) or Dichloromethane:Methanol (e.g., 95:5 v/v). The optimal ratio should be determined experimentally.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of 1-2 mg/mL.

    • Procedure:

      • Spot the sample solution onto the TLC plate baseline.

      • Develop the plate in a chamber saturated with the mobile phase until the solvent front nears the top.

      • Dry the plate.

    • Detection:

      • UV Light: Visualize spots under short-wave UV light (254 nm).

      • Staining: Use a visualizing agent. A ninhydrin solution is effective for detecting primary amines, which appear as colored spots upon gentle heating.[5] Alternatively, an iodine chamber can be used.[5]

    • Analysis: Purity is estimated by visually comparing the intensity of the main spot to any secondary spots.

Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the same substance.[6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6][7]

  • Experimental Protocol: Proposed ¹H-qNMR Method

    • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

    • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.

    • Sample Preparation:

      • Accurately weigh a precise amount of the this compound sample (e.g., ~15 mg).

      • Accurately weigh a precise amount of the chosen internal standard (e.g., ~10 mg of maleic acid) into the same vial.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • NMR Acquisition Parameters:

      • Pulse Sequence: A standard 90° pulse experiment.

      • Relaxation Delay (d1): Ensure full relaxation of all relevant protons. A delay of at least 5 times the longest T₁ of the protons being integrated is required (a d1 of 30-60 seconds is often sufficient).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

    • Data Processing and Calculation:

      • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = Mass

        • Purity_IS = Purity of the internal standard

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, high throughput, or structural confirmation.

FeatureHPLCGC (with Derivatization)TLCqNMR
Principle Partition chromatography based on polarityPartition chromatography based on volatilityAdsorption chromatographyNuclear magnetic resonance signal intensity
Quantitative Capability Excellent (High Precision & Accuracy)Very GoodSemi-quantitative at bestExcellent (Primary Method)
Resolution Very HighExcellentLow to ModerateN/A (Spectral Resolution)
Sensitivity (LOD/LOQ) High (ng to pg range)Very High (pg to fg range)Low (µg to ng range)Moderate (µg range)
Analysis Time per Sample 15-40 minutes20-50 minutes (including derivatization)5-20 minutes10-20 minutes (plus setup)
Sample Requirement Non-destructive (sample can be collected)DestructiveDestructiveNon-destructive
Key Advantage Versatility, robustness, high resolution for complex mixtures.[1]High efficiency and sensitivity for volatile compounds.Simplicity, low cost, high throughput for screening.[8]No need for analyte-specific standard, provides structural info.[9]
Key Disadvantage Higher cost, solvent consumptionSample must be volatile/thermally stable; derivatization adds complexity.[10]Low resolution and sensitivity, not fully quantitative.Lower sensitivity than chromatographic methods, requires expensive equipment.
Suitability for Analyte Highly suitableSuitable, but requires method development for derivatization.Suitable for rapid, qualitative checks.Highly suitable for purity assay of the bulk material.

Conclusion

For the comprehensive purity assessment of This compound , a multi-faceted approach is recommended.

  • HPLC stands as the definitive method for routine quality control, offering excellent resolution, sensitivity, and quantitative accuracy for separating and quantifying impurities.

  • GC-MS is a powerful alternative, especially for identifying and quantifying volatile or semi-volatile impurities, though it necessitates a derivatization step.

  • TLC serves as an invaluable, low-cost tool for rapid screening, reaction monitoring, and preliminary purity checks where high quantitative accuracy is not required.

  • qNMR provides an orthogonal and absolute measure of purity. It is exceptionally useful for certifying reference standards and for obtaining a purity value without relying on the separation of all components, offering a true mass purity assessment.

By selecting the appropriate method or combination of methods, researchers and drug developers can confidently establish the purity of this compound, ensuring the quality and integrity of their downstream synthetic processes and final products.

References

Interpreting ¹H and ¹³C NMR Spectra of 6-Bromo-4-methylpyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-4-methylpyridin-3-amine. To facilitate unambiguous structural confirmation, a detailed comparison with two of its commercially available isomers, 2-Amino-5-bromo-4-methylpyridine and 2-Bromo-6-methylpyridin-3-amine, is presented. This document includes predicted spectral data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These predictions were generated using advanced computational algorithms to provide a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

CompoundH-2H-5-CH₃-NH₂
This compound7.856.952.203.60
2-Amino-5-bromo-4-methylpyridine-8.082.284.48
2-Bromo-6-methylpyridin-3-amine-7.202.404.10

Note: The chemical shifts are predicted values. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6-CH₃
This compound140.2135.8145.1120.5128.918.5
2-Amino-5-bromo-4-methylpyridine155.0108.1147.2109.8149.517.3
2-Bromo-6-methylpyridin-3-amine125.1142.3123.7138.5157.623.8

Note: The chemical shifts are predicted values. Actual experimental values may vary slightly.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup

  • Insert the NMR tube into the spinner turbine, ensuring the correct depth.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

3. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

4. ¹³C NMR Acquisition Parameters

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is standard.

5. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound and distinguish it from its isomers.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Analysis cluster_3 Conclusion A Prepare Sample of This compound B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Spectrum: - Number of signals - Chemical shifts - Integration - Splitting patterns B->D E Analyze 13C Spectrum: - Number of signals - Chemical shifts C->E F Compare with Predicted Data for this compound D->F G Compare with Data for Isomers: - 2-Amino-5-bromo-4-methylpyridine - 2-Bromo-6-methylpyridin-3-amine D->G E->F E->G H Structural Confirmation of This compound F->H G->H

Caption: Workflow for NMR-based structural confirmation.

A Comparative Guide to the GC-MS Characterization of 6-Bromo-4-methylpyridin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of reaction products derived from 6-bromo-4-methylpyridin-3-amine. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of substituted pyridine compounds. This document outlines common synthetic routes, presents expected GC-MS data for representative products, and compares this analytical technique with other common methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Synthetic Pathways

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to generate more complex molecular architectures. The primary reaction pathways for this starting material include palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2][3][4] These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-nitrogen bonds, respectively.

The electron-donating nature of the amino group and the electron-withdrawing character of the pyridine nitrogen influence the reactivity of the C-Br bond, making it susceptible to oxidative addition in palladium catalytic cycles.[4]

GC-MS Characterization of a Representative Suzuki Coupling Product

To illustrate the application of GC-MS in characterizing reaction products of this compound, we will consider a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.

Reaction:

This compound + Phenylboronic Acid → 4-Methyl-6-phenylpyridin-3-amine

Table 1: GC-MS Data for a Representative Suzuki Coupling Product
CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Starting Material)8.5186/188 (1:1 ratio)171/173, 107, 78
4-Methyl-6-phenylpyridin-3-amine (Product)12.2184169, 154, 77
Biphenyl (Side Product)7.115477, 51

Note: Retention times are hypothetical and depend on the specific GC column and conditions. The M/M+2 isotope pattern for bromine-containing compounds is a key diagnostic feature.[5]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds, other techniques offer complementary information and may be more suitable for certain reaction products.

Table 2: Comparison of Analytical Techniques
TechniqueAdvantagesDisadvantagesBest Suited For
GC-MS High resolution for volatile compounds, provides fragmentation patterns for structural elucidation.[6]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Analysis of reaction completion, identification of volatile byproducts, and purity assessment of thermally stable products.
HPLC-MS Suitable for a wide range of polar and non-polar compounds, non-destructive, and allows for fraction collection.[7][8][9]Lower resolution than GC for some compounds, potential for ion suppression effects.Analysis of a wide variety of reaction mixtures, including non-volatile and thermally labile products.
NMR Spectroscopy Provides detailed structural information, including connectivity and stereochemistry.[10][11][12]Lower sensitivity than MS techniques, complex spectra for mixtures, requires higher sample concentrations.Unambiguous structure elucidation of purified products.

Experimental Protocols

GC-MS Analysis

Objective: To monitor the progress of the reaction and identify the products and byproducts.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Suzuki-Miyaura Coupling Reaction

Objective: To synthesize 4-methyl-6-phenylpyridin-3-amine.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, phenylboronic acid, and potassium carbonate.[1]

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Relationships

Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization reagents Combine Reactants: - this compound - Phenylboronic Acid - K2CO3 catalyst Add Pd(PPh3)4 Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to 90°C and Stir inert->heating monitoring Monitor by GC-MS heating->monitoring monitoring->heating Incomplete extraction Aqueous Workup and Extraction monitoring->extraction Complete purification Column Chromatography extraction->purification analysis GC-MS, NMR, HPLC-MS purification->analysis

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Relationship Between Analytical Techniques

Analytical_Techniques GCMS GC-MS HPLCMS HPLC-MS GCMS->HPLCMS Complementary for volatility range NMR NMR GCMS->NMR Fragmentation pattern suggests structure for NMR HPLCMS->NMR Provides structural confirmation of separated components NMR->GCMS Confirms identity of GC peaks

Caption: Interrelationship of common analytical techniques for product characterization.

References

Validating the Structure of a Synthesized 6-Bromo-4-methylpyridin-3-amine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. 6-Bromo-4-methylpyridin-3-amine is a valuable halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern is critical for its intended reactivity and biological activity. This guide provides a comparative overview of standard analytical techniques for validating the structure of a synthesized this compound derivative, presenting expected data alongside a potential isomeric impurity, and detailing the necessary experimental protocols.

Comparative Analysis of Spectroscopic Data

The primary methods for elucidating the structure of a synthesized organic molecule include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[2][3] The data obtained from these techniques provide a detailed "fingerprint" of the molecule, allowing for unambiguous confirmation of its structure.

To illustrate the validation process, we will compare the expected analytical data for the target compound, This compound , with a plausible alternative that could arise during synthesis, 6-Bromo-4-methylpyridazin-3-amine . The latter has a similar molecular formula but a different core heterocyclic structure.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueParameterExpected ResultInterpretation
¹H NMR Chemical Shift (δ)~ 7.8 ppm (s, 1H)Aromatic proton at C5, adjacent to the bromine atom.
~ 6.5 ppm (s, 1H)Aromatic proton at C2.
~ 3.5 - 4.5 ppm (br s, 2H)Protons of the primary amine (-NH₂) group.
~ 2.2 ppm (s, 3H)Protons of the methyl (-CH₃) group.
¹³C NMR Chemical Shift (δ)~ 145-150 ppmQuaternary carbon C6 (attached to Bromine).
~ 140-145 ppmQuaternary carbon C4 (attached to Methyl group).
~ 135-140 ppmQuaternary carbon C3 (attached to Amine group).
~ 125-130 ppmAromatic CH at C5.
~ 115-120 ppmAromatic CH at C2.
~ 18-22 ppmMethyl carbon (-CH₃).
Mass Spec (EI) Molecular Ion (M⁺)m/z 186 & 188Corresponds to the molecular weight, with two peaks of nearly equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[4]
FTIR Wavenumber (cm⁻¹)~ 3400-3200 cm⁻¹ (two bands)N-H stretching of the primary amine.
~ 1620-1580 cm⁻¹C=C and C=N stretching of the pyridine ring.
~ 1300-1250 cm⁻¹C-N stretching.
~ 600-500 cm⁻¹C-Br stretching.

Table 2: Comparative Data for Structural Discrimination

This table highlights the key differences in expected analytical data between the target compound and a potential pyridazine isomer, which would allow a researcher to differentiate between them.

Analytical TechniqueThis compound6-Bromo-4-methylpyridazin-3-amineKey Differentiator
¹H NMR Two distinct aromatic proton signals.One aromatic proton signal expected.The number of signals in the aromatic region directly indicates the number of protons on the heterocyclic ring.
Mass Spec (HRMS) Exact Mass: 185.9793 g/mol Exact Mass: 186.9745 g/mol High-Resolution Mass Spectrometry can distinguish between the different elemental compositions (C₆H₇BrN₂ vs. C₅H₆BrN₃).[4][5]
¹³C NMR Six distinct carbon signals.Five distinct carbon signals expected.The number of unique carbon environments reflects the underlying carbon skeleton of the molecule.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe may be used. For Electrospray Ionization (ESI), the solution is infused directly or via an HPLC system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For High-Resolution Mass Spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Ensure the sample is dry and free of solvent.

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups.

Workflow for Synthesis and Structural Validation

The following diagram illustrates the logical workflow from the initial synthesis to the final structural confirmation of the this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation start Starting Materials reaction Chemical Reaction (e.g., Bromination) start->reaction workup Reaction Work-up & Crude Product reaction->workup purification Purification (e.g., Column Chromatography) workup->purification purified_product Purified Compound purification->purified_product nmr NMR Spectroscopy (¹H, ¹³C) structure_confirm Structure Confirmed: This compound nmr->structure_confirm ms Mass Spectrometry (LRMS & HRMS) ms->structure_confirm ftir FTIR Spectroscopy ftir->structure_confirm purified_product->nmr Analysis purified_product->ms purified_product->ftir

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, bromopyridines serve as indispensable building blocks. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. However, the positional isomerism of the bromine atom on the pyridine ring dramatically influences the reactivity of these substrates. This guide provides an objective, data-driven comparison of the reactivity of 2-bromo-, 3-bromo-, and 4-bromopyridine in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

The general trend in reactivity for these isomers in palladium-catalyzed cross-coupling reactions is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[1] This trend is primarily dictated by the electronic properties of the pyridine ring, where the electron-withdrawing nature of the nitrogen atom has a pronounced effect on the carbon-bromine bond.

Understanding the Reactivity Landscape

The reactivity of bromopyridines in cross-coupling reactions is governed by a combination of electronic and steric effects. The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1]

Electronic Effects: The electron-withdrawing nitrogen atom in the pyridine ring decreases the electron density at the carbon atoms, particularly at the ortho (2-) and para (4-) positions. This polarization of the C-Br bond makes the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. The effect is most pronounced at the 4-position (para) and 2-position (ortho), leading to higher reactivity for 4-bromopyridine and 2-bromopyridine compared to 3-bromopyridine, where the nitrogen is in a meta position and its electron-withdrawing influence is weaker.[1]

Steric Effects and Catalyst Inhibition: While both 2- and 4-bromopyridine are electronically activated, 2-bromopyridine can present a unique challenge. The proximity of the nitrogen atom's lone pair to the reaction site can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction by forming a stable, less reactive complex, a phenomenon often referred to as the "2-pyridyl problem". This may necessitate the use of specialized, bulky ligands to mitigate this inhibitory effect and achieve high yields.[1]

Reactivity_Trend cluster_0 Electronic Activation 4-Bromo 4-Bromo 2-Bromo 2-Bromo 4-Bromo->2-Bromo > 3-Bromo 3-Bromo 2-Bromo->3-Bromo >

Caption: General reactivity trend of bromopyridine isomers.

Quantitative Comparison of Reactivity

The following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of 2-bromo-, 3-bromo-, and 4-bromopyridine. It is important to note that yields can vary significantly based on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-110~85-95
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-110~70-85
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-110>95

Note: The yields presented are representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions may not be identical.[1]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A comparative study of the Heck reaction of bromopyridines with butyl acrylate provides a direct comparison of their reactivity under identical conditions.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene130<11
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene13078
4-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene130<11

Data from a study utilizing a specific supramolecular palladium catalyst, which shows a preference for the meta isomer.[2] In more conventional Heck reactions, the reactivity order is more in line with the general trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene>90
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene~80-90
4-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene>90

Note: The yields presented are representative and compiled from various sources. Direct comparison should be made with caution as reaction conditions may not be identical.[1]

Experimental Protocols

The following are detailed experimental protocols for representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

  • Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of 3-Bromopyridine with Styrene

Materials:

  • 3-Bromopyridine (0.05 mmol, 1.0 equiv)

  • Styrene (0.15 mmol, 3.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.005 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (0.15 mmol, 3.0 equiv)

  • Toluene (1 mL)

  • Argon gas

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine 3-bromopyridine, styrene, Pd(OAc)₂, and K₂CO₃.[2]

  • Add toluene to the mixture.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Place the Schlenk tube in a preheated oil bath at 130 °C and stir for one hour.[2]

  • After one hour, cool the reaction mixture to room temperature.

  • The crude product can be analyzed by GC-MS to determine the yield. For isolation, the mixture can be filtered, the solvent removed under reduced pressure, and the residue purified by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromopyridine with Aniline

Materials:

  • 4-Bromopyridine hydrochloride (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 equiv)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, BINAP, and NaOtBu.

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add 4-bromopyridine hydrochloride and aniline to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general catalytic cycles and an experimental workflow.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 R-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (R-Br) Ar-Pd(II)(OR')L2 R-Pd(II)(OH)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)(Ar')L2 R-Pd(II)(Ar')L₂ Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (R-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 R-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (R-Br) Alkene_Complex Alkene Complex Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 R-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (R-Br) Amido_Complex R-Pd(II)(NR'R'')L₂ Ar-Pd(II)(X)L2->Amido_Complex Amine Coordination & Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (R-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Reaction Setup (Bromopyridine, Coupling Partner, Catalyst, Base, Solvent) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert reaction Heating & Stirring (e.g., 80-130 °C) inert->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Biological Activity of Halogenated Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated aminopyridine analogs represent a versatile class of compounds with a broad spectrum of biological activities. The introduction of halogen atoms onto the aminopyridine scaffold significantly influences their physicochemical properties, target binding affinity, and metabolic stability, making them attractive candidates for drug discovery programs. This guide provides an objective comparison of the biological performance of various halogenated aminopyridine analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

Kinase Inhibitory Activity

Halogenated aminopyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammation. The nature and position of the halogen substituent can dramatically impact the inhibitory potency and selectivity of these compounds.

Table 1: Comparative Inhibitory Activity of Halogenated Aminopyridine Analogs against Protein Kinases
Compound IDHalogen SubstituentTarget KinaseIC50 (nM)Reference
A1 6-BromoJNK125[1]
A2 6-BromoJNK212[1]
B1 VariesTYK25[2]
B2 VariesJAK1250[2]
B3 VariesJAK2300[2]
C1 4-FluoroEGFR1380[3]
D1 5-BromoPLK18000[4]
D2 5-IodoPLK18000[4]

Note: The specific structures of the aminopyridine core and other substituents for compounds B1, B2, and B3 were not publicly detailed in the reference material but are based on a N-(3-aminopyridin-4-yl)benzamide scaffold[2].

Antimicrobial Activity

The antimicrobial potential of halogenated aminopyridine analogs has also been explored, with several derivatives demonstrating efficacy against pathogenic bacteria. Halogenation can enhance the antimicrobial properties of the parent aminopyridine scaffold.

Table 2: Comparative Antimicrobial Activity of Halogenated Aminopyridine Analogs
Compound IDHalogen SubstituentBacterial StrainMIC (µg/mL)Reference
E1 para-ChloroE. coli>125[5]
E2 para-ChloroP. mirabilis>125[5]
F1 5-Bromo (on pyrrolopyrimidine)S. aureus16[4]
G1 2-Chloro (on pyrazine-based chalcone)Staphylococcus sp.-[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. A specific MIC value for G1 was not provided in the abstract[6].

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of a compound against a purified kinase enzyme.[2][7][8]

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound in DMSO.

    • Reconstitute purified recombinant kinase, kinase substrate peptide, and ATP in a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Assay Procedure:

    • Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase.[1]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[1][2]

    • Stop the reaction and add a detection reagent (e.g., ADP-Glo™, Lumit™) according to the manufacturer's instructions. This reagent is used to quantify the amount of ADP produced, which is proportional to the kinase activity.[2]

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[9][10]

  • Preparation of Inoculum and Compounds:

    • Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

    • Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathway Visualization

USP7-p53 Signaling Pathway

Certain aminopyridine derivatives have been identified as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7). USP7 plays a crucial role in the p53 signaling pathway by deubiquitinating and stabilizing MDM2, a primary negative regulator of p53. Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of the p53 tumor suppressor protein. This activation can induce cell cycle arrest and apoptosis in cancer cells.[11][12]

USP7_p53_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates Degradation_p53 p53 Degradation p53->Degradation_p53 Leads to Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Aminopyridine Halogenated Aminopyridine Analog (Inhibitor) Aminopyridine->USP7 Inhibits

Caption: The inhibitory effect of halogenated aminopyridine analogs on the USP7-p53 signaling pathway.

References

A Comparative Guide to Quantifying Impurities in 6-Bromo-4-methylpyridin-3-amine Samples by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. For novel compounds like 6-Bromo-4-methylpyridin-3-amine, a versatile building block in pharmaceutical synthesis, robust analytical methods for impurity quantification are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for the quantitative analysis of impurities in this compound samples.

Introduction to Impurity Profiling

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in pharmaceutical products. Impurities can arise from various sources, including the synthesis process (process-related impurities), degradation of the drug substance over time (degradation products), or unreacted starting materials. Accurate quantification of these impurities is essential to ensure the quality, safety, and consistency of the final drug product.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds. For a substituted pyridine like this compound, HPLC offers the necessary selectivity to separate the main component from structurally similar impurities.

Potential Impurities in this compound

Based on common synthetic routes, potential impurities in this compound may include:

  • Starting Materials: Unreacted 4-methylpyridin-3-amine.

  • Isomeric Impurities: Positional isomers formed during bromination, such as 2-bromo-4-methylpyridin-3-amine.

  • Process-Related Impurities: By-products from side reactions, for instance, those arising from diazotization if such a step is involved in the synthesis.

  • Degradation Products: Compounds formed through oxidation of the methyl group, substitution of the bromine atom, or reactions involving the amine functionality.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the sample matrix. Below is a comparison of HPLC, GC-MS, and CE for the analysis of this compound.

ParameterHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation in a capillary based on charge-to-size ratio in an electric field.
Applicability Broad applicability for non-volatile and thermally stable/labile compounds. Ideal for polar and non-polar analytes.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds.Excellent for charged species and highly polar compounds. Orthogonal selectivity to HPLC.
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, especially with mass spectrometric detection.High, based on different physicochemical principles than chromatography.
Sensitivity Good to excellent (ng to pg range).Excellent (pg to fg range).Very high (attomole to zeptomole range), especially with laser-induced fluorescence.
Sample Throughput Moderate to high.Moderate.High.
Instrumentation Cost Moderate.High.Moderate.
Key Advantages Robust, versatile, well-established, and widely available.High sensitivity and specificity (structural information from MS).High efficiency, minimal solvent consumption, orthogonal separation mechanism.
Limitations May require specific columns for highly polar compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.Sensitive to matrix effects, lower sample loading capacity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and impurity profiles.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed as a stability-indicating assay for the quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    25 10 90
    30 10 90
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm or as determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The percentage of each impurity is calculated using the area normalization method. For quantification against a reference standard, a calibration curve should be constructed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Purity Calculation integrate->quantify caption HPLC Experimental Workflow

HPLC Experimental Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities or if derivatization is performed to increase the volatility of the analyte and its impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable autosampler (e.g., headspace or liquid injection).

Chromatographic Conditions:

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection: Splitless injection at 250 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform derivatization (e.g., silylation) to improve the volatility of polar impurities.

GCMS_Protocol start Sample Preparation (Dissolution/Derivatization) inject GC Injection start->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect process Data Analysis & Library Search detect->process caption GC-MS Analysis Protocol

GC-MS Analysis Protocol

Method 3: Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism to HPLC, making it an excellent confirmatory technique. Capillary Zone Electrophoresis (CZE) is the most common mode for the analysis of small molecules.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis or PDA detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

Sample Preparation:

  • Dissolve the sample in the background electrolyte or water to a concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

CE_Relationship cluster_principle Governing Principle cluster_components Key Components cluster_outcome Result ratio Charge-to-Size Ratio separation Analyte Separation ratio->separation determines migration capillary Fused-Silica Capillary capillary->separation occurs within bge Background Electrolyte bge->capillary fills voltage High Voltage voltage->separation drives separation detector UV/PDA Detector separation->detector leads to caption Logical Relationship in CE

Logical Relationship in CE

Conclusion

The quantification of impurities in this compound is critical for ensuring its quality and suitability for pharmaceutical development. While HPLC remains the primary and most robust method for routine quality control, offering a balance of resolution, sensitivity, and versatility, alternative techniques like GC-MS and Capillary Electrophoresis provide valuable orthogonal data. GC-MS is exceptionally sensitive and specific for volatile impurities, while CE offers a different selectivity profile, making it ideal for confirmatory analysis and for resolving impurities that may co-elute in HPLC. The choice of methodology should be guided by the specific analytical challenge, regulatory requirements, and the physicochemical properties of the impurities of interest. A combination of these techniques can provide a comprehensive impurity profile, ensuring the highest quality of this compound for its intended use.

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For medicinal chemists and drug development professionals, the synthesis of functionalized pyridine derivatives is of particular interest, as these scaffolds are prevalent in a vast array of pharmaceutical agents. This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of 6-Bromo-4-methylpyridin-3-amine, a key building block in the synthesis of complex molecules.

The presence of a primary amine on the pyridine ring can present a challenge, as the lone pair of electrons on the nitrogen atom may coordinate to the palladium catalyst, potentially leading to inhibition.[3] However, the appropriate selection of the catalyst system, including the palladium precursor and the associated ligand, is critical to overcoming this challenge and achieving high yields.[1][3] This guide offers a data-driven comparison of various palladium catalysts, supported by experimental protocols, to aid in the selection of optimal reaction conditions.

Catalyst Performance Comparison

The choice of palladium catalyst and ligand significantly impacts the outcome of the Suzuki coupling of this compound. The following table summarizes the performance of several common palladium catalyst systems in the Suzuki coupling of aminobromopyridines. While direct comparative data for this compound is limited, the data presented for structurally similar substrates provides a strong predictive basis for catalyst selection.[4]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9518Moderate to GoodA classic catalyst, often effective for a range of substrates.[5][6]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane1004HighElectron-rich and bulky phosphine ligands like SPhos are often required for challenging substrates to promote oxidative addition and reductive elimination.[1]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002HighN-Heterocyclic Carbene (NHC)-based catalysts have emerged as highly active for Suzuki couplings.[1]
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10018Estimated 80-90Buchwald-Hartwig amination conditions, adaptable for Suzuki coupling, show high reactivity for aminobromopyridines.[4]

Yields are based on studies with structurally similar aminobromopyridines and serve as a predictive guide.[4][5][6]

Experimental Protocols

Detailed methodologies are essential for the successful execution of Suzuki-Miyaura coupling reactions. Below are representative experimental protocols that can be adapted for the coupling of this compound.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[3]

    • Potassium phosphate (K₃PO₄) (2.0 equiv)[4]

    • 1,4-Dioxane and degassed water (4:1 mixture)[3][5]

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[4]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3][4]

    • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.[4]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[3]

    • Heat the reaction mixture to 85-95 °C and stir for 18 hours.[5][6]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly shorten reaction times.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)[3]

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)[3]

    • Solvent such as 1,4-dioxane/water (4:1) or DMF[3]

  • Procedure:

    • In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

    • Add the chosen solvent system to the vial.[3]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

    • After cooling, the reaction mixture is worked up and purified as described in the conventional heating protocol.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To better understand the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid Base Base Ar'-B(OR)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N2) Reaction_Setup->Inert_Atmosphere Heating Heating (Conventional or Microwave) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of 6-Bromo-4-methylpyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 6-Bromo-4-methylpyridin-3-amine (CAS No. 156118-16-0). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound is classified as a hazardous substance, and proper handling and disposal are paramount to mitigate potential risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for conducting a thorough risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [1]
Appearance Yellow Liquid
CAS Number 156118-16-0[1]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
Signal Word Warning[2]
GHS Pictograms Irritant

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, solutions containing the compound, and any contaminated materials.

Personal Protective Equipment (PPE)

Prior to handling the waste, ensure that the following personal protective equipment is worn:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2. Segregate Halogenated Waste: As a brominated compound, this waste must be segregated as "Halogenated Organic Waste". Do not mix with non-halogenated waste streams.

2.3. Liquid Waste:

  • Collect all solutions containing this compound in the designated waste container.
  • Use a funnel to avoid spills.
  • Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.

2.4. Solid Waste:

  • Carefully collect any solid waste, such as contaminated weighing paper or disposable labware, and place it in the designated container.
  • For spills of the solid material, carefully sweep it up to avoid generating dust and place it in the waste container.

Storage and Final Disposal

3.1. Securely seal the hazardous waste container.

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.

3.3. Arrange for collection by a licensed environmental waste management company. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Disposal Workflow

The following diagram illustrates the key steps and decision points in the disposal process for this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe identify_waste Identify Waste Type ppe->identify_waste liquid_waste Liquid Waste: Solutions containing the compound identify_waste->liquid_waste Liquid solid_waste Solid Waste: Contaminated labware, spill cleanup material identify_waste->solid_waste Solid collect_liquid Collect in Labeled, Sealed 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromo-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-4-methylpyridin-3-amine. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[1]

Table 1: Hazard Summary

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]

A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table summarizes the recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommendationRationale
Hand Protection Double gloving is recommended. Use a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Neoprene) over a standard disposable inner glove (e.g., nitrile).Provides robust protection against a compound that is harmful upon skin contact. Nitrile gloves alone show poor resistance to aromatic amines and should only be used for incidental splash protection, not for direct or prolonged handling.[1][2][3]
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned to its full length. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.Prevents skin contact with the chemical. Long pants and closed-toe, chemical-resistant shoes are also mandatory.
Respiratory Protection All handling of powdered this compound must be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is required.Minimizes the risk of inhaling the harmful powder.

Detailed Experimental Protocol for Safe Handling

A systematic approach is crucial when working with this compound to mitigate risks.

Step 1: Preparation and Pre-Handling

  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble PPE: Don the appropriate PPE as detailed in Table 2 before entering the designated work area.

  • Prepare Equipment: Ensure all necessary glassware, spatulas, and other equipment are clean, dry, and readily available inside the fume hood to minimize movement and potential for exposure.

Step 2: Weighing and Dispensing the Compound

  • Tare the Container: Inside the fume hood, place a clean, empty, and sealable container on a tared balance.

  • Dispense the Powder: Carefully add the this compound powder to the container. Avoid creating dust by using gentle movements.

  • Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact mass of the compound dispensed.

  • Clean Up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a moistened absorbent pad, which should then be disposed of as hazardous waste.

Step 3: Post-Procedure and Decontamination

  • Quenching and Neutralization: If applicable to your experimental protocol, ensure any reactive reagents are safely quenched within the fume hood before disassembling the apparatus.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residues of this compound. The resulting solvent rinse should be collected as halogenated organic waste. Following the solvent rinse, wash the glassware with soap and water.

  • Work Area Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Disposable items, such as gloves, should be placed in the designated hazardous waste container. Reusable PPE should be cleaned and stored appropriately.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Proper segregation and disposal of waste containing this compound are critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Management and Disposal Plan

Waste TypeCollection and ContainmentLabelingDisposal Method
Solid Waste Collect in a dedicated, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE). This includes contaminated gloves, weighing paper, absorbent pads, and excess solid compound."HAZARDOUS WASTE: Halogenated Organic Solids" and list "this compound" as a primary constituent.Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration is the typical final disposal method for this type of waste.[4]
Liquid Waste Collect in a dedicated, leak-proof, and shatter-resistant container. This includes reaction mixtures and solvent rinses. Do not fill the container beyond 80% capacity to allow for vapor expansion."HAZARDOUS WASTE: Halogenated Organic Liquids" and list all chemical constituents, including solvents and "this compound".Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of down the drain.
Contaminated Sharps Collect in a designated, puncture-resistant sharps container."HAZARDOUS WASTE: Sharps" with a clear indication of chemical contamination.Arrange for pickup and disposal by a licensed hazardous waste management company.

Key Disposal Principles:

  • Segregation is Crucial: Never mix halogenated organic waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.

  • Closed Containers: All waste containers must be kept securely closed except when actively adding waste.

  • Compatibility: Ensure that the waste container material is compatible with all the chemicals being added.

Visual Workflow Diagrams

The following diagrams illustrate the key operational and logical workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepArea Prepare Fume Hood DonPPE->PrepArea Weigh Weigh Compound PrepArea->Weigh PerformExp Perform Experiment Weigh->PerformExp DeconEquip Decontaminate Equipment PerformExp->DeconEquip DeconArea Decontaminate Work Area DeconEquip->DeconArea DoffPPE Doff PPE DeconArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal SolidWaste Solid Waste (Gloves, etc.) SolidContainer Halogenated Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solvents, etc.) LiquidContainer Halogenated Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Contaminated Sharps SharpsContainer Sharps Container SharpsWaste->SharpsContainer LicensedDisposal Licensed Hazardous Waste Disposal Company SolidContainer->LicensedDisposal LiquidContainer->LicensedDisposal SharpsContainer->LicensedDisposal

Caption: Logical workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-methylpyridin-3-amine
Reactant of Route 2
6-Bromo-4-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.